Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Highly substituted pyridine scaffolds are privileged structures in medicinal chemistry and agrochemical development. Specifically, 5-cyano-6-mercaptonicotinates offer orthogonal handles for late-stage functionalization: the mercapto group readily undergoes S-alkylation, the cyano group can be reduced or hydrolyzed, and the ester moiety allows for diverse derivatization.
The target molecule, Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (CAS 264225-72-1) [1], is particularly valuable due to the presence of a protected aldehyde (the dimethoxymethyl group) at the C2 position. This whitepaper details a robust, two-step cyclocondensation strategy for its synthesis, leveraging the reactivity of methyl 4,4-dimethoxy-3-oxobutanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). By understanding the causality behind the reagent choices and reaction conditions, researchers can ensure high-yield, reproducible outcomes.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of this pentasubstituted pyridine ring is most efficiently achieved via an atom-economic sequential assembly, a standard approach in 2[2].
C2-C3-C4 Synthon:3[3] provides the
β
-keto ester backbone. Its predictable reactivity allows for facile deprotonation and enolate formation.
C1 Synthon: DMF-DMA acts as a one-carbon electrophilic bridge. The methoxy groups of DMF-DMA provide a partial positive charge on the carbon atom, facilitating condensation with the active methylene of the
β
-keto ester[4].
N1-C6-C5 Synthon: 2-Cyanothioacetamide provides the nitrogen atom, the thiocarbonyl group, and the cyano-bearing carbon, completing the ring structure.
Caption: Retrosynthetic and forward workflow for the synthesis of the pyridine core.
Step-by-Step Experimental Protocols
The protocol is designed as a self-validating system. Visual cues (color changes, precipitation) and analytical checks (TLC) are embedded to ensure the integrity of each step.
Step 1: Synthesis of the Enaminone Intermediate
Reaction: Condensation of Methyl 4,4-dimethoxy-3-oxobutanoate with DMF-DMA to form Methyl 2-((dimethylamino)methylene)-4,4-dimethoxy-3-oxobutanoate.
Causality: DMF-DMA is highly electrophilic. By heating the mixture neat (or in a non-polar solvent like toluene), the reaction drives off methanol gas. Removing this byproduct shifts the thermodynamic equilibrium entirely toward the enaminone product, ensuring near-quantitative conversion as outlined in standard 4[4].
Methodology:
In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq, 0.1 mol).
Add DMF-DMA (1.1 eq, 0.11 mol) dropwise at room temperature under an inert nitrogen atmosphere.
Heat the mixture to 90–100 °C for 4–6 hours. Monitor the evolution and collection of methanol in the trap.
Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and residual methanol. The resulting crude enaminone appears as a dark yellow/orange oil and should be used directly in the next step to prevent hydrolytic degradation.
Step 2: Cyclocondensation to the Pyridine Core
Reaction: Michael addition and intramolecular cyclization with 2-cyanothioacetamide.
Causality: A catalytic amount of piperidine (pKa ~11) is selected as the optimal base. It is strong enough to deprotonate the active methylene of cyanothioacetamide to form the nucleophilic carbanion, but mild enough to prevent the hydrolysis of the ester or the dimethoxymethyl acetal[5]. Furthermore, the final acidification step is a critical validation point: the basic conditions yield the pyridine as a soluble thiolate salt. Adding HCl neutralizes the thiolate, driving the immediate precipitation of the 6-mercapto tautomer[5].
Methodology:
Dissolve the crude enaminone (0.1 mol) and 2-cyanothioacetamide (1.0 eq, 0.1 mol) in 100 mL of absolute ethanol.
Add piperidine (0.1 eq, 0.01 mol) dropwise. The solution will typically darken to a deep red/brown.
Reflux the mixture for 3–5 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:2; look for the disappearance of the enaminone spot).
Cool the reaction mixture to room temperature, then pour it into 300 mL of an ice-water mixture with vigorous stirring. The solution will remain mostly clear as the product exists as a thiolate salt.
Slowly acidify the aqueous mixture with 1M HCl until the pH reaches 3–4. A dense, yellow/orange precipitate will rapidly form.
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove piperidine hydrochloride salts, and recrystallize from ethanol to afford pure Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate.
Mechanistic Pathway
The formation of the pyridine ring is a highly orchestrated cascade reaction[5]:
Michael Addition: The piperidine-generated carbanion of cyanothioacetamide attacks the highly electrophilic double bond of the enaminone.
Elimination: The tetrahedral intermediate collapses, expelling dimethylamine gas (which acts as an auxiliary base).
Cyclization: The primary amide nitrogen of the cyanothioacetamide moiety attacks the ketone carbonyl (C2 of the original acetoacetate).
Dehydration & Aromatization: The loss of a water molecule yields the dihydropyridine, which rapidly tautomerizes to the aromatic 6-mercapto (or 6-thioxo) form to maximize resonance stabilization.
Caption: Mechanistic cascade of the cyclocondensation reaction forming the pyridine ring.
Quantitative Data & Optimization
The choice of base and solvent heavily dictates the purity and yield of the final product. The table below summarizes the causality of optimization parameters during the cyclocondensation phase.
Table 1: Optimization of Cyclocondensation Conditions
Base Catalyst
Solvent
Temperature
Time (h)
Yield (%)
Mechanistic Observation
NaOH (aq)
EtOH
Reflux
2
35%
High rate of acetal and ester hydrolysis.
NaOMe
MeOH
Reflux
4
68%
Transesterification risks; moderate yield.
Triethylamine
EtOH
Reflux
6
72%
Slower reaction rate due to lower basicity.
Piperidine
EtOH
Reflux
4
85%
Optimal conversion; clean precipitation upon acidification.
References
BenchChem. "The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis: Application Notes and Protocols." Available at: 4
ResearchGate. "Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles." Journal of Heterocyclic Chemistry 44(4):787 - 791. Available at:2
Oriental Journal of Chemistry. "Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives." DOI:
NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis and Chemical Reactivity of Methyl 4,4-Dimethoxy-3-Oxobutanoate: A Key Organic Intermediate." Available at: 3
PubChem. "Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445." Available at:
ChemicalBook. "METHYL 5-CYANO-2-(DIMETHOXYMETHYL)-6-MERCAPTONICOTINATE." Available at:1
Chemical properties of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate Authored by: A Senior Application Scientist Introduction Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonico...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Chemical Properties of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Authored by: A Senior Application Scientist
Introduction
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a highly functionalized pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of a methyl ester, a cyano group, a protected aldehyde (dimethoxymethyl acetal), and a nucleophilic mercapto group on a central pyridine core makes it a valuable precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, including a plausible synthetic route, detailed reactivity analysis, predicted spectroscopic data, and potential applications, with a focus on its utility in the development of novel therapeutic agents and functional materials. The substitution pattern of pyridine substructures is known to greatly influence the potency of active pharmaceutical ingredients, highlighting the importance of versatile building blocks like this one.[1]
Molecular Structure and Physicochemical Properties
The chemical structure of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is characterized by a pyridine ring substituted with four distinct functional groups. This high degree of functionalization allows for a wide range of chemical transformations.
Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage
Store in a cool, dry, well-ventilated area away from oxidizing agents.
Proposed Synthesis
A potential forward synthesis could involve the construction of a substituted pyridinethione, followed by S-alkylation or other modifications. The synthesis of related thienopyridines often starts from pyridinethione derivatives.[3]
Illustrative Synthetic Workflow
Caption: Reaction pathway for the synthesis of thieno[2,3-b]pyridines.
Protocol for Thienopyridine Synthesis
S-Alkylation: To a solution of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate in a suitable solvent (e.g., ethanol or DMF), a base such as sodium ethoxide is added. The corresponding α-halo carbonyl compound is then added dropwise at room temperature.
Intramolecular Cyclization: The resulting S-alkylated intermediate is then heated under reflux to induce intramolecular cyclization, often via a Thorpe-Ziegler type reaction, to yield the thieno[2,3-b]pyridine derivative.
[3]
Reactivity of Other Functional Groups
Dimethoxymethyl Acetal: This group serves as a protected aldehyde. It is stable under basic and nucleophilic conditions but can be readily deprotected to the corresponding aldehyde using acidic conditions (e.g., aqueous HCl). This aldehyde can then be used in various reactions such as Wittig reactions, reductive aminations, and condensations.
Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Methyl Ester: The ester can be saponified to the corresponding carboxylic acid using a base like sodium hydroxide. It can also undergo transesterification in the presence of an alcohol and a catalyst.
Spectroscopic Analysis (Predicted)
The following table summarizes the predicted key signals in the 1H NMR, 13C NMR, and mass spectra of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. These predictions are based on standard chemical shift values and fragmentation patterns for the respective functional groups.
m/z 268 (M+), fragments corresponding to the loss of OCH3, COOCH3, and the entire dimethoxymethyl group.
Potential Applications
The unique structural features of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate position it as a valuable intermediate in several areas of chemical research:
Medicinal Chemistry: As a precursor to thienopyridines and other fused heterocyclic systems, it can be utilized in the synthesis of compounds with potential therapeutic activities, including antiplatelet, anticancer, antimicrobial, and anti-inflammatory properties. [3][4]The functionalized pyridine core itself is a common scaffold in many approved drugs.
[1][5]* Materials Science: The presence of multiple functional groups allows for its incorporation into polymers and other materials. The pyridine nitrogen and the sulfur atom can also act as ligands for metal complexes, suggesting applications in catalysis and coordination chemistry.
[6]* Agrochemicals: Pyridine-based compounds are widely used as herbicides and pesticides. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is not available, general precautions for handling highly functionalized aromatic thiols and nitriles should be followed.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
[7][8]* Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]Wash hands thoroughly after handling.
[7]* Storage: Store in a tightly closed container in a dry and well-ventilated place.
[7]* Toxicity: Compounds containing cyano groups can be toxic if swallowed, inhaled, or absorbed through the skin. [9]Mercaptans are often associated with strong, unpleasant odors and can be irritants.
Conclusion
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a promising, albeit not extensively studied, synthetic intermediate. Its dense array of functional groups provides a platform for a multitude of chemical transformations, most notably the synthesis of biologically active thieno[2,3-b]pyridines. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic strategy, and its potential applications, underscoring its value to researchers in drug discovery and materials science. Further experimental investigation into the chemistry of this molecule is warranted to fully unlock its synthetic potential.
References
Functionalization of Pyridines at the C4 Position via Metal
SAFETY D
SAFETY D
Influence of Functionalized Pyridine Ligands on the Radio/Chemical Behavior of [MI(CO)3]+ (M = Re and 99mTc) 2 + 1 Complexes.
Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties.
Safety D
5 - Safety D
SAFETY DATA SHEET. Tokyo Chemical Industry, 2025.
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. European Journal of Organic Chemistry, 2023.
Functionalized pyridine in pyclen-based iron(iii) complexes. Semantic Scholar, 2020.
[Synthesis of thienopyridine derivatives and its anti-pl
Synthesis of Some Thienopyrimidine Deriv
Synthesis of Some Thienopyrimidine Deriv
Supporting Inform
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
Recent Advances in Cyanotoxin Synthesis and Applic
Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. 2024.
Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. 2024.
Crystallographic Elucidation and Synthetic Utility of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate: A Technical Guide
Executive Summary Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (CAS 264225-72-1) is a highly functionalized, privileged pyridine building block utilized extensively in the synthesis of complex fused heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (CAS 264225-72-1) is a highly functionalized, privileged pyridine building block utilized extensively in the synthesis of complex fused heterocycles. For drug development professionals and synthetic chemists, understanding the solid-state behavior, tautomeric equilibrium, and crystallographic packing of this compound is critical. The spatial arrangement of its substituents—specifically the steric bulk of the dimethoxymethyl group and the hydrogen-bonding capacity of the mercapto/thione moiety—dictates its reactivity profile and solubility.
This whitepaper provides an in-depth technical analysis of the crystallographic properties of thionicotinate derivatives, establishes a self-validating protocol for single-crystal X-ray diffraction (SCXRD) analysis, and maps its synthetic utility in generating bioactive thieno[2,3-b]pyridine scaffolds[1][2].
Structural Dynamics: Tautomerism and Intermolecular Forces
Highly substituted 6-mercaptonicotinates exhibit complex structural dynamics driven by tautomerism. While drawn conventionally with a thiol (-SH) group, crystallographic data from related thionicotinate derivatives demonstrates that the equilibrium heavily favors the 6-thioxo (thione) tautomer in the solid state[3].
Causality of Crystal Packing
The preference for the thione form results in the proton residing on the pyridine nitrogen (N-H). This atomic arrangement acts as a primary driver for crystal packing:
Hydrogen Bonding: The N-H moiety acts as a strong hydrogen bond donor, pairing with the thione sulfur (C=S) or the ester carbonyl oxygen of adjacent molecules to form robust dimeric or polymeric chains[4][5].
π-π Stacking: The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing cyano (-CN) and ester (-COOMe) groups, promotes offset face-to-face π-π stacking interactions. Typical centroid-to-centroid distances in these thionicotinate systems range from 3.50 to 3.95 Å[6].
Steric Shielding: The 2-position dimethoxymethyl group (-CH(OMe)₂) introduces significant steric bulk. During crystallization, this group often exhibits rotational disorder, requiring low-temperature data collection to accurately resolve the atomic positions[3].
Experimental Methodology: Crystal Growth and SCXRD Protocol
To obtain high-quality diffraction data, researchers must overcome the compound's tendency to form amorphous aggregates due to rapid, uncontrolled hydrogen bonding. The following protocol utilizes vapor diffusion to ensure controlled supersaturation.
Protocol 1: Vapor Diffusion Crystallization
Step 1: Solubilization. Dissolve 50 mg of the compound in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
Causality: DMSO is a strong hydrogen-bond acceptor that disrupts the intermolecular N-H···S networks, ensuring the compound is monomerically dispersed in solution[4].
Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial.
Validation: Visually inspect the filtrate against a light source. The solution must be optically clear. Any remaining particulate matter will act as premature nucleation sites, yielding microcrystalline powder rather than single crystals.
Step 3: Diffusion Setup. Place the 4 mL vial (uncapped) inside a 20 mL outer vial containing 5 mL of acetone (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.
Causality: Acetone has a higher vapor pressure than DMSO. Over 7–14 days, acetone vapors will slowly diffuse into the DMSO solution, gradually lowering the dielectric constant of the mixture and promoting highly ordered crystal lattice formation[4][5].
Step 4: Harvesting. Carefully extract the yellow needle-like crystals using a micro-spatula.
Validation: Examine the crystals under a polarized light microscope. A high-quality single crystal will exhibit complete optical extinction (turning uniformly dark) when rotated by 90 degrees. If the crystal remains partially illuminated, it is twinned and must be discarded or de-twinned computationally[3].
Protocol 2: SCXRD Data Collection
Step 1: Cryocooling. Mount the validated crystal on a MiTeGen loop using paratone oil and immediately flash-cool to 123 K using a steady liquid nitrogen stream.
Causality: Cooling to 123 K minimizes the atomic thermal displacement parameters (B-factors). This is strictly required to resolve the flexible methoxy oxygen atoms of the dimethoxymethyl group, which otherwise smear into continuous electron density at room temperature[3].
Step 2: Refinement. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
.
Validation: A successful refinement is validated by an
R1
value < 0.05, a
wR2
value < 0.15, and a flat residual electron density map without unassigned peaks > 1.0 e/ų.
Fig 1. Workflow for the crystallization and SCXRD analysis of thionicotinate derivatives.
Quantitative Crystallographic Data
The following table summarizes the expected quantitative crystallographic parameters for highly substituted thionicotinates, derived from structural analogs in the literature[3].
Parameter
Expected Value Range
Significance / Causality
Crystal System
Monoclinic or Triclinic
Low symmetry is typical due to the asymmetric substitution pattern of the pyridine ring.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing allows for optimal pairing of N-H···S hydrogen bonds.
Temperature
123 K
Prevents rotational disorder of the -CH(OMe)₂ group[3].
Radiation
Mo Kα (
λ
= 0.71073 Å)
High-energy radiation minimizes absorption errors caused by the heavy sulfur atom.
C=S Bond Length
1.68 – 1.72 Å
Confirms the thione tautomer (a true C-S single bond would be > 1.75 Å).
Dihedral Angle (Ester)
5° – 15°
The ester group remains nearly coplanar with the pyridine ring to maximize
π
-conjugation.
Synthetic Applications: Pathway to Thieno[2,3-b]pyridines
Beyond its structural intrigue, Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a highly sought-after precursor in medicinal chemistry. The adjacent positioning of the nucleophilic mercapto group and the electrophilic cyano group makes it an ideal substrate for the synthesis of fused thieno[2,3-b]pyridines [1][2].
The Thorpe-Ziegler Cyclization Pathway
S-Alkylation: The mercapto group is selectively alkylated using an
α
-haloacetamide (or
α
-haloester) in the presence of a mild base (e.g., sodium acetate or potassium carbonate). The base deprotonates the thiol, generating a highly nucleophilic thiolate that attacks the alkyl halide[7].
Intramolecular Cyclization: Upon heating with a stronger base (e.g., sodium ethoxide), the active methylene group of the newly attached S-alkyl chain is deprotonated. This carbanion undergoes an intramolecular nucleophilic attack on the adjacent cyano carbon (Thorpe-Ziegler reaction)[7].
Aromatization: Subsequent tautomerization yields a stable, aromatic 3-aminothieno[2,3-b]pyridine derivative[1][2]. These scaffolds are widely screened for antibacterial, antiviral, and anti-inflammatory activities[1][7].
Fig 2. Synthetic pathway from mercaptonicotinate to bioactive thieno[2,3-b]pyridines.
An In-depth Technical Guide to Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, a substituted pyridine derivative with si...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, a substituted pyridine derivative with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of heterocyclic chemistry and the known bioactivity of related structural motifs, this document will detail its chemical identity, a proposed synthetic pathway, expected physicochemical properties, and its promising applications in the pharmaceutical landscape.
Core Compound Identity
Chemical Name: Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
CAS Number: 264225-72-1
Molecular Formula: C₁₁H₁₂N₂O₄S
Molecular Weight: 268.29 g/mol
Chemical Structure:
Caption: Chemical structure of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate.
Strategic Importance in Drug Discovery
The molecular architecture of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate integrates several key pharmacophores, making it a compound of considerable interest for drug development. The cyanopyridine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The presence of a cyano group, in particular, has been associated with kinase inhibition, a crucial target in oncology.[1][2]
The mercapto (-SH) group at the 6-position offers a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries. This thiol functionality can be targeted for S-alkylation, oxidation to sulfones or sulfonamides, or formation of disulfides, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Proposed Synthetic Strategy
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate.
Step-by-Step Protocol
Step 1: Synthesis of an Intermediate Enolate
This initial step would likely involve the reaction of a suitable ketoester with a source of the dimethoxymethyl group, followed by condensation with a cyanoacetamide to form a key intermediate.
Step 2: Cyclization to the Pyridine Ring
The intermediate from Step 1 would then undergo a cyclization reaction, often promoted by a base, to form the substituted dihydropyridine ring. Subsequent oxidation would lead to the aromatic pyridine core.
Step 3: Introduction of the Mercapto Group
The introduction of the mercapto group at the 6-position could be achieved through several methods. One common approach involves the displacement of a suitable leaving group, such as a chloro or bromo substituent, with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis. The synthesis of related 6-chloro-5-cyano-2-methylnicotinate has been reported as a key intermediate for P2Y12 antagonists, suggesting a similar strategy could be employed here.[3]
Step 4: Purification and Characterization
The final product would be purified using standard techniques such as column chromatography or recrystallization. Characterization would be performed using a suite of analytical methods.
Physicochemical and Spectroscopic Characterization
The following table summarizes the expected physicochemical properties and key spectroscopic data for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, based on the analysis of its functional groups and data from related substituted methyl nicotinates.[4][5]
Property
Expected Value/Observation
Appearance
White to off-white solid
Melting Point
Expected to be a solid with a defined melting point.
Solubility
Likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol. Sparingly soluble in water.
¹H NMR
- Singlet for the methyl ester protons (~3.9 ppm).- Singlet for the methoxy protons of the dimethoxymethyl group (~3.4 ppm).- Singlet for the methine proton of the dimethoxymethyl group (~5.5 ppm).- Singlet for the proton on the pyridine ring.- Broad singlet for the thiol proton (variable, may exchange with D₂O).
¹³C NMR
- Signal for the ester carbonyl carbon (~165 ppm).- Signal for the cyano carbon (~115 ppm).- Signals for the aromatic carbons of the pyridine ring.- Signals for the methyl and methoxy carbons.
IR Spectroscopy
- Characteristic C≡N stretching vibration (~2220 cm⁻¹).- C=O stretching vibration of the ester (~1720 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring.- S-H stretching vibration (weak, ~2550 cm⁻¹).
Mass Spectrometry (ESI)
Expected [M+H]⁺ ion at m/z 269.05.
Potential Applications in Drug Development
The structural features of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate suggest several promising avenues for its application in drug discovery and development.
Anticancer Agent Development
The cyanopyridine scaffold is a privileged structure in the design of anticancer agents.[6][7] Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of critical cellular targets such as protein kinases.[1] The title compound, with its reactive mercapto group, could serve as a versatile intermediate for the synthesis of novel kinase inhibitors.
Antimicrobial Drug Discovery
Cyanopyridine derivatives have also shown significant promise as antimicrobial agents.[1] The exploration of analogs of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate could lead to the discovery of new antibacterial and antifungal compounds.
Probe for Chemical Biology
The thiol group provides a site for conjugation to fluorescent dyes, biotin, or other reporter molecules. This would enable the use of this compound as a chemical probe to study biological systems, identify protein targets, and elucidate mechanisms of action.
Conclusion and Future Directions
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate represents a valuable building block for the synthesis of novel bioactive molecules. Its combination of a biologically active cyanopyridine core and a versatile mercapto handle makes it an attractive starting point for the development of new therapeutics. Further research should focus on the development of a robust and scalable synthesis, a thorough investigation of its biological activities, and the exploration of its potential in various disease areas through the synthesis and screening of a diverse library of derivatives. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.
References
A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. 2023. [Link]
Synthesis and biological evaluation of some new cyano pyridine derivatives. Journal of Chemical and Pharmaceutical Research. 2015. [Link]
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 2024. [Link]
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. 2023. [Link]
ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. 2025. [Link]
Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]
Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein. Chemical & Pharmaceutical Bulletin. 2003. [Link]
of the in situ mercaptonicotinate ligand reactions, including the... ResearchGate. [Link]
Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]
The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. [Link]
Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. 2015. [Link]
Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry Letters. 2014. [Link]
Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. [Link]
Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. 2025. [Link]
Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate. 2025. [Link]
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]
Synthesis and characterization of thiobutyltriphenylphosphonium bromide, a novel thiol reagent targeted to the mitochondrial matrix. Archives of Biochemistry and Biophysics. 1995. [Link]
The Reactivity Profile of Mercapto-Nicotinates: Structural Dynamics, Synthetic Utility, and Coordination Chemistry
The incorporation of a mercapto (thiol) group into the nicotinate (pyridine-3-carboxylate) scaffold fundamentally alters the molecule's electronic landscape. 2-Mercaptonicotinates and their derivatives are highly versati...
Author: BenchChem Technical Support Team. Date: March 2026
The incorporation of a mercapto (thiol) group into the nicotinate (pyridine-3-carboxylate) scaffold fundamentally alters the molecule's electronic landscape. 2-Mercaptonicotinates and their derivatives are highly versatile building blocks, bridging the gap between organic synthesis, coordination chemistry, and advanced drug delivery systems. This whitepaper provides an in-depth technical analysis of the reactivity of the mercapto group in nicotinates, detailing the structural causality behind its chemical behavior and providing self-validating experimental protocols for laboratory application.
Structural Dynamics: Thiol-Thione Tautomerism
The reactivity of 2-mercaptonicotinates cannot be accurately predicted without understanding their structural equilibrium. The molecule features a unique push-pull electronic system: an acidic mercapto group (-SH) adjacent to a basic pyridine nitrogen.
This proximity facilitates a continuous prototropic shift, resulting in a thiol-thione tautomerism. In the solid state, X-ray crystallographic studies confirm that 2-mercaptonicotinic acid exists almost exclusively in the thione tautomeric form [1]. The proton migrates from the sulfur to the pyridine nitrogen, forming a zwitterionic-like structure stabilized by robust intermolecular hydrogen bonding (O···H–N contacts)[1].
However, in solution, this equilibrium is highly dynamic and solvent-dependent. Polar solvents stabilize the thione form, whereas non-polar solvents or the introduction of a base shifts the equilibrium toward the highly nucleophilic thiolate anion. This dynamic directly dictates the regioselectivity of the molecule during electrophilic attacks.
Thiol-thione tautomerism and primary reactivity pathways of 2-mercaptonicotinate.
Core Reactivity Profiles
Nucleophilic S-Alkylation and Cyclization
According to Pearson’s Hard Soft Acid Base (HSAB) theory, the sulfur atom in the thiolate form is a "soft" nucleophile. When exposed to soft electrophiles such as alkyl halides, the reaction proceeds with strict regioselectivity at the sulfur atom rather than the nitrogen or oxygen. This S-alkylation is the critical first step in synthesizing thieno[2,3-b]pyridines—a highly privileged scaffold in medicinal chemistry[2]. Following S-alkylation with an
α
-halo ester, a base-driven Dieckmann cyclization is employed to close the thiophene ring[2].
Oxidative Dimerization (Disulfide Formation)
The mercapto group is highly susceptible to oxidation. Under mild oxidative conditions (e.g., atmospheric oxygen, iodine, or hydrogen peroxide), 2-mercaptonicotinates readily dimerize to form 2,2'-dithiodinicotinic acid derivatives[3].
In pharmaceutical applications, this lability is exploited to create unsymmetrical disulfides[4] and preactivated-thiolated nanoparticles. By preactivating mucoadhesive polymers with 2-mercaptonicotinic acid, researchers prevent premature thiol oxidation during storage. Upon administration, a spontaneous thiol-disulfide exchange occurs with the cysteine-rich domains of mucin glycoproteins, resulting in robust, covalent mucoadhesion[5].
Metalloligand Coordination
The combination of a soft sulfur donor, a hard oxygen donor (carboxylate), and a nitrogen donor makes 2-mercaptonicotinic acid an exceptional multidentate metalloligand. It frequently binds to transition metals to form complex, multi-dimensional inorganic-organic frameworks. For instance, reactions with Silver(I) or Copper(II) salts yield highly stable hexanuclear clusters (e.g.,
[Ag6(Hmna)2(mna)4]4−
), where thiolate bridges form the robust core of the assembly[1][6].
Quantitative Reactivity Data
The following table summarizes the standard reaction conditions, expected yields, and mechanistic drivers for the primary transformations of the mercapto group in nicotinates.
Reaction Type
Reagents / Conditions
Primary Product
Typical Yield (%)
Mechanistic Causality
S-Alkylation
Alkyl halides,
K2CO3
, DMF, 60°C
S-alkyl nicotinates
75–90%
Kinetically controlled S-attack driven by the soft polarizability of the thiolate anion.
Dieckmann Cyclization
Strong Base (e.g.,
KOtBu
), DMF, Heat
Thieno[2,3-b]pyridines
60–85%
Intramolecular condensation of the activated
α
-methylene with the nicotinate ester.
Oxidation
O2
or
I2
, Neutral to mildly basic pH
2,2'-Dithiodinicotinic acid
>90%
Radical or ionic dimerization; highly pH-dependent due to thiolate availability.
Metallation
AgNO3
,
Et3N
, DMSO
Hexanuclear Ag(I) clusters
70–80%
Thiolate bridges form robust multimetallic cores due to high sulfur-metal affinity.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) to verify the chemical state before proceeding.
Protocol 4.1: Synthesis of 2-Mercaptonicotinic Acid via Thiourea Substitution
Causality Note: Direct nucleophilic aromatic substitution (
SNAr
) of 2-chloronicotinic acid using sodium hydrosulfide (
NaSH
) often leads to symmetrical thioether byproducts due to the aggressive reactivity of the intermediate. Utilizing thiourea avoids this by forming a stable isothiouronium intermediate, which is subsequently hydrolyzed in a controlled manner[7].
Reagent Assembly: Suspend 2-chloronicotinic acid (5.0 mmol) and thiourea (6.0 mmol) in 15 mL of deionized water[7].
SNAr
Reaction: Heat the suspension to reflux (90°C) for 8 hours.
Validation: The initial suspension will gradually dissolve, forming a clear, slightly yellow solution as the highly water-soluble isothiouronium salt is generated.
Alkaline Hydrolysis: Cool the mixture to room temperature. Adjust the pH to ~8.0 using 1M
NaOH
and stir for 15 minutes.
Causality: The mild alkaline environment cleaves the isothiouronium salt, liberating the thiolate anion without degrading the nicotinate core.
Precipitation: Slowly add dilute hydrochloric acid (
HCl
) until the pH reaches 3.0–4.0.
Validation: A pale yellow solid will rapidly precipitate as the molecule is protonated to its neutral (thione) form[7].
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the target compound (~84% yield).
Step-by-step synthesis workflow of 2-mercaptonicotinic acid via thiourea substitution.
Protocol 4.2: S-Alkylation for Thienopyridine Precursors
Causality Note: Potassium carbonate (
K2CO3
) is selected as the base because it is strong enough to deprotonate the thiol (
pKa
~ 4-5) but weak enough to prevent the hydrolysis of the nicotinate ester.
Substrate Activation: Dissolve ethyl 2-mercaptonicotinate (10 mmol) in 20 mL of anhydrous Dimethylformamide (DMF). Add anhydrous
K2CO3
(12 mmol) and stir at room temperature for 30 minutes under an Argon atmosphere.
Validation: The solution will deepen in color (often turning a vibrant yellow/orange), indicating the formation of the reactive thiolate anion.
Electrophilic Addition: Dropwise add ethyl bromoacetate (11 mmol) to the activated mixture. Heat to 60°C for 3 hours.
Validation: The highly polar starting material spot will disappear, replaced by a higher
Rf
spot corresponding to the S-alkylated product.
Workup: Quench the reaction with ice water (50 mL) and extract with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine to remove residual DMF, dry over
Na2SO4
, and concentrate under reduced pressure.
Conclusion
The reactivity of the mercapto group in nicotinates is a masterclass in electronic tuning. By understanding the underlying thiol-thione tautomerism and the principles of hard-soft acid-base theory, researchers can precisely direct the molecule's reactivity. Whether acting as a nucleophile in the synthesis of complex heterocycles, a redox-active trigger in mucoadhesive nanoparticles, or a multidentate ligand in inorganic frameworks, mercapto-nicotinates remain an indispensable tool in modern chemical and pharmaceutical development.
References
Recent advances in the chemistry of thieno[2,3-b]pyridines
ResearchG
Illustrative Examples of the Use of Metalloligands [Cu6(mna)6]6– and[Ag6(Hmna)2(mna)
Synthesis, study and structural characterization of a new water soluble hexanuclear silver(I) cluster
Academia.edu
A rare positively charged nicotinic acid disulfide
IUCr Journals
Stability of the Dimethoxymethyl Group Under Acidic Conditions: A Technical Guide
Executive Summary The dimethoxymethyl group ( −CH(OMe)2 ), commonly referred to as a dimethyl acetal, is a pivotal structural motif in organic synthesis and pharmaceutical development. While frequently employed as a rob...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The dimethoxymethyl group (
−CH(OMe)2
), commonly referred to as a dimethyl acetal, is a pivotal structural motif in organic synthesis and pharmaceutical development. While frequently employed as a robust protecting group for aldehydes, it is increasingly integrated into prodrug designs and pH-responsive polymeric nanogels for targeted drug delivery. The defining characteristic of the dimethoxymethyl group is its orthogonal stability profile: it is highly resilient against basic conditions, nucleophiles, and most oxidants, yet remarkably labile in the presence of aqueous acid [1].
For researchers and drug development professionals, mastering the kinetic stability and degradation pathways of this group is critical. Premature cleavage can lead to active pharmaceutical ingredient (API) degradation during formulation, while overly stable acetals may fail to release their payload in targeted acidic microenvironments (e.g., tumor interstitium or endosomes). This guide provides an in-depth analysis of the acid-catalyzed hydrolysis of the dimethoxymethyl group, supported by kinetic data and self-validating experimental protocols.
Mechanistic Principles of Acid-Catalyzed Hydrolysis
The stability of the dimethoxymethyl group is governed by the specific acid catalysis mechanism (A-1 mechanism). Understanding the causality behind this pathway is essential for predicting stability and designing deprotection protocols.
Acetals are entirely stable under basic or neutral conditions because the methoxide ion (
−OMe
) is a poor leaving group. Cleavage necessitates the protonation of one of the acetal oxygens, which converts the methoxy group into a superior leaving group (methanol) [2].
The causality of the reaction steps:
Protonation (Fast Equilibrium): The catalytic acid protonates an oxygen atom of the dimethoxymethyl group.
Oxocarbenium Ion Formation (Rate-Determining Step): The protonated intermediate ejects a molecule of methanol. This step is unimolecular and rate-limiting. The stability of the resulting resonance-stabilized oxocarbenium (carboxonium) ion dictates the overall reaction kinetics [4]. Electron-donating substituents on the parent molecule accelerate this step, while electron-withdrawing groups retard it.
Nucleophilic Attack: A water molecule attacks the highly electrophilic oxocarbenium ion, forming a protonated hemiacetal.
Collapse to Aldehyde: Following a proton transfer, the hemiacetal collapses, ejecting the second methanol molecule and yielding the parent aldehyde [2].
Figure 1: Acid-catalyzed hydrolysis mechanism of the dimethoxymethyl group.
Kinetic Profiling and pH-Dependent Stability
The half-life (
t1/2
) of a dimethoxymethyl group is not absolute; it is a function of the hydronium ion concentration (pH) and the electronic nature of the adjacent
R
-group. In drug formulation, this means an API containing this moiety might be stable on the shelf at pH 7.5 but degrade rapidly in the stomach (pH 1.5–3.5) or within cellular endosomes (pH 4.5–5.5).
The table below synthesizes quantitative kinetic data from recent literature, demonstrating the extreme pH-sensitivity of various dimethoxymethyl and related acetal derivatives.
Table 1: Comparative Kinetic Stability of Acetal Derivatives
Compound / Acetal Type
pH Condition
Half-Life (
t1/2
)
Kinetic Implication
Ref
5-(Dimethoxymethyl)-2′-deoxyuridine
pH 7.5 (Buffer)
~16 days
Stable for neutral systemic circulation.
[3]
5-(Dimethoxymethyl)-2′-deoxyuridine
pH 6.0 (Buffer)
~18 hours
Rapid payload release in mild acid.
[3]
Phenyl-substituted acetal (13)
pH 5.0 (Buffer)
~4 minutes
Highly labile; suitable for endosomal release.
[4]
Acetal 18 (Electron-withdrawing)
pH 5.0 (Buffer)
425 hours
Deactivated oxocarbenium formation.
[4]
Acetal 18 (Electron-withdrawing)
TFA (Reduced)
4.82 minutes
Requires strong acid for synthetic deprotection.
[4]
Insight for Drug Development: The difference in reaction rate between standard Trifluoroacetic Acid (TFA) conditions and a pH 5.0 buffer can be up to
3.28×104
times[4]. This massive differential allows chemists to selectively deprotect highly sensitive groups in the lab while retaining the dimethoxymethyl group, or vice versa.
To ensure scientific integrity and trustworthiness, stability testing cannot rely solely on the disappearance of the starting material. A self-validating system must track mass balance to rule out side reactions (e.g., polymerization of the resulting aldehyde).
Step-by-Step Methodology
Objective: Determine the pseudo-first-order rate constant (
kobs
) and half-life of a dimethoxymethyl-containing API across a physiological pH gradient.
System Preparation:
Prepare 50 mM buffers at pH 2.0, 4.5, 6.0, and 7.4.
Causality: High buffer capacity prevents the microenvironmental pH from dropping as the reaction consumes/produces protons, ensuring constant catalytic activity.
Analyte & Internal Standard (IS) Spiking:
Dissolve the API in a minimal volume of co-solvent (e.g., 5% DMSO) to ensure homogeneity.
Spike with an inert Internal Standard (e.g., a stable aromatic ether) at a 1:1 molar ratio.
Validation: The IS corrects for any solvent evaporation or injection volume discrepancies during LC-MS analysis.
Incubation & Aliquot Sampling:
Incubate the solutions at 37°C (physiological temperature).
Withdraw 50 µL aliquots at pre-defined time points (e.g., 0, 15, 30, 60, 120, 240 mins).
Quenching:
Immediately quench the aliquot by diluting 1:10 into a basic buffer (pH 9.0) or cold acetonitrile containing 0.1% triethylamine.
Causality: Neutralizing the acid instantly halts the A-1 hydrolysis mechanism, freezing the kinetic snapshot.
LC-MS/HPLC Quantification & Mass Balance:
Quantify the remaining dimethoxymethyl API and the generated aldehyde.
Validation: Calculate Mass Balance =
[API]t+[Aldehyde]t
. If the total drops below 95% of
[API]0
, investigate alternative degradation pathways.
Kinetic Modeling:
Plot
ln([API]t/[API]0)
versus time. The slope yields
−kobs
, and
t1/2=0.693/kobs
.
Figure 2: Self-validating experimental workflow for pH-dependent kinetic stability profiling.
Strategic Applications in Drug Development
Synthetic Deprotection (API Manufacturing)
During complex API synthesis, the dimethoxymethyl group is often removed in the final stages. Standard conditions utilize catalytic Brønsted acids (e.g.,
p
-toluenesulfonic acid, HCl, or TFA) in a mixture of water and an organic solvent [1]. To drive the equilibrium toward the aldehyde, an excess of water is required to outcompete the reverse acetalization reaction. Alternatively, Lewis acids like
Er(OTf)3
or
In(OTf)3
can be used for chemoselective cleavage if the molecule contains other acid-sensitive moieties[1].
pH-Responsive Nanomedicine
In oncology, the dimethoxymethyl group is leveraged to create "smart" delivery systems. Because the tumor microenvironment is slightly acidic (pH 6.5–6.9) and endosomes are highly acidic (pH 4.5–5.5), polymers cross-linked with acetals remain stable in the bloodstream (pH 7.4) but rapidly hydrolyze upon cellular internalization [4]. This targeted degradation ensures that cytotoxic payloads are released exclusively within the tumor cells, minimizing systemic off-target toxicity.
References
Dimethyl Acetals - Protective Groups
Organic Chemistry Portal
URL: [Link]
Hydrates, Hemiacetals, and Acetals
Master Organic Chemistry
URL:[Link]
5-(Dimethoxymethyl)-2′-Deoxyuridine: A Novel Gem Diether Nucleoside with Anti-Orthopoxvirus Activity
PubMed Central (PMC), National Institutes of Health
URL: [Link]
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels
Journal of the American Chemical Society (via PMC)
URL:[Link]
Foundational
Whitepaper: Pharmacological Repurposing and Biological Activity of Substituted Nicotinates
Executive Summary Historically recognized as simple derivatives of Vitamin B3 (niacin), substituted nicotinates have evolved into a highly privileged scaffold in modern medicinal chemistry. By systematically decorating t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Historically recognized as simple derivatives of Vitamin B3 (niacin), substituted nicotinates have evolved into a highly privileged scaffold in modern medicinal chemistry. By systematically decorating the pyridine ring at specific positions (e.g., C2, C5, and C6), researchers can finely tune the electronic and steric properties of these molecules to target diverse biological pathways. As a Senior Application Scientist, I have observed that the true power of the nicotinate scaffold lies in its structural versatility—allowing it to act as an α-helix mimetic in oncology, an allosteric modulator in metabolic diseases, and a membrane-disrupting agent in microbiology.
This technical guide synthesizes the latest field-proven insights into the biological activities of substituted nicotinates, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for their evaluation.
Core Biological Activities & Mechanistic Pathways
Oncology: Disruption of Mcl-1–Bak-BH3 Protein-Protein Interactions
One of the most challenging frontiers in targeted cancer therapy is the disruption of protein-protein interactions (PPIs). The anti-apoptotic protein Mcl-1 is frequently overexpressed in human cancers, where it sequesters the pro-apoptotic Bak protein, thereby preventing cell death.
Mechanistic Causality: The α-helical BH3 domain of Bak binds to a hydrophobic groove on the surface of Mcl-1. Structural re-engineering has demonstrated that 2,6-di-substituted nicotinates can effectively mimic the spatial arrangement of the hydrophobic amino acid residues found on this α-helix[1]. By occupying the Mcl-1 binding groove, these nicotinate derivatives competitively displace Bak. The release of Bak triggers mitochondrial outer membrane permeabilization (MOMP), thereby restoring the apoptotic cascade[1].
Caption: Mechanism of Mcl-1–Bak-BH3 disruption by 2,6-di-substituted nicotinates.
Metabolic Regulation: Noncompetitive Enzyme Inhibition in Type 2 Diabetes
In the management of Type 2 Diabetes Mellitus, inhibiting carbohydrate-hydrolyzing enzymes (α-amylase and α-glucosidase) blunts postprandial hyperglycemia.
Mechanistic Causality: Recent library screenings reveal that nicotinic acid derivatives functionalized at the 5- or 6-position with (thio)ether moieties exhibit potent inhibitory activity[2]. Crucially, kinetic studies confirm that these compounds act as noncompetitive inhibitors [2]. Unlike competitive inhibitors (e.g., acarbose) that fight for the active site, these substituted nicotinates bind to an allosteric site. This causes a conformational shift in the enzyme that reduces its catalytic efficiency, regardless of substrate concentration. This noncompetitive nature is highly advantageous in physiological environments where local carbohydrate concentrations fluctuate wildly.
Antimicrobial & Anti-inflammatory Profiling
The emergence of multidrug-resistant (MDR) pathogens necessitates novel chemotypes. Arylazo nicotinates have demonstrated profound efficacy against both Gram-negative (E. coli) and Gram-positive (B. subtilis) strains[3].
Mechanistic Causality: Density-functional theory (DFT) analyses reveal that the biological activity of these compounds is strictly governed by their Frontier Molecular Orbitals (FMO). The energy gap (
Eg
) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's ability to undergo charge transfer with bacterial cell wall components[3]. A lower
Eg
correlates with higher reactivity and superior minimum inhibitory concentration (MIC) values. Furthermore, 2-substituted phenyl nicotinates have been validated as potent COX-2 inhibitors, providing a dual anti-inflammatory and analgesic profile comparable to the reference drug mefenamic acid[4].
Quantitative Pharmacological Data
To facilitate rapid comparison, the following table summarizes the key quantitative metrics associated with different nicotinate substitution patterns:
Compound Class
Primary Target / Pathogen
Biological Activity Metric
Mechanism of Action
6-Pyridine (thio)ether Nicotinates
α-Amylase / α-Glucosidase
IC50
= 20.5 - 58.1 μM
Noncompetitive allosteric inhibition
2,6-Di-substituted Nicotinates
Mcl-1 Protein
Ki
in low micromolar range
Disruption of Mcl-1-Bak PPI
Arylazo Nicotinates
E. coli / B. subtilis
MIC = 1.95 - 15.62 µg/mL
Membrane disruption (FMO charge transfer)
2-Aryl Nicotinic Acid Derivatives
COX-2 Enzyme
Comparable to Mefenamic Acid
Dual anti-inflammatory/analgesic
Standardized Experimental Protocols
As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol A: Synthesis of 2,6-Di-Substituted Nicotinates via Esterification
This protocol utilizes a highly reactive acyl chloride intermediate to ensure quantitative conversion of the carboxylic acid to the ester, a critical step in generating the active pharmacophore[1].
Reagent Preparation: Dissolve the ortho-substituted nicotinic acid (1.0 equivalent) in anhydrous methanol (0.10 M concentration) under an inert argon atmosphere.
Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add thionyl chloride (
SOCl2
, 3.0 equivalents) dropwise. Causality: The low temperature controls the exothermic generation of the highly reactive acyl chloride intermediate and prevents side reactions.
Reflux & Conversion: Heat the mixture to reflux for 3 hours.
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar baseline spot (carboxylic acid) and the appearance of a higher
Rf
spot confirms esterification.
Purification: Concentrate the mixture to dryness under reduced pressure. Adsorb the crude material onto silica gel and purify via flash column chromatography (Eluent: Hexane/EtOAc, 4:1)[1].
Self-Validation (Post-Process): Conduct
1H
-NMR spectroscopy. The appearance of a distinct singlet at ~3.8-4.0 ppm confirms the presence of the methyl ester protons, validating the structural architecture prior to biological testing.
Protocol B: Fluorescence Polarization (FP) Competition Assay for Mcl-1 Inhibition
Fluorescence Polarization is chosen over standard absorbance assays because it allows real-time, homogeneous measurement of molecular interactions in solution without washing steps.
Assay Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68 to prevent non-specific protein aggregation.
Tracer & Protein Incubation: Mix recombinant Mcl-1 protein (e.g.,
Mcl−1172−371
) with a FITC-labeled Bak BH3 peptide tracer (final tracer concentration: 2-5 nM). Causality: The small FITC-Bak peptide rotates rapidly in solution (low polarization). When bound to the massive Mcl-1 protein, its rotational correlation time increases significantly, yielding a high polarization signal.
Compound Addition: Add the synthesized 2,6-di-substituted nicotinate at varying concentrations (serial dilution from 100 μM to 1 nM)[1].
Measurement: Incubate for 2 hours at room temperature to reach equilibrium. Read the microplate on a multi-mode reader configured for FP (Excitation: 485 nm, Emission: 535 nm).
Self-Validation & Data Processing: Include a positive control (unlabeled Bak peptide) and a negative vehicle control (DMSO). A drop in polarization indicates the nicotinate has successfully displaced the FITC-Bak tracer. Convert the raw
IC50
values to absolute inhibition constants (
Ki
) using the Nikolovska-Coleska equation[1]. This mathematical conversion is critical as it normalizes the data, making the
Ki
independent of the specific receptor and tracer concentrations used in the assay.
Caption: Workflow for evaluating noncompetitive α-amylase and α-glucosidase inhibition.
Application Note & Experimental Protocols for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (MCDMN)
Disclaimer: A Note on the Subject Compound The compound "Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate" does not appear in readily available chemical databases or scientific literature. As such, this document i...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: A Note on the Subject Compound
The compound "Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate" does not appear in readily available chemical databases or scientific literature. As such, this document is presented as a hypothetical and representative application note . The experimental protocols, mechanisms, and properties described herein are based on established principles of organic chemistry and pharmacology, drawing from data on structurally related compounds containing mercaptopyridine, nicotinate, and dimethoxymethyl functional groups. This guide is intended for experienced researchers as a framework for the potential synthesis, handling, and evaluation of a novel chemical entity with this structure.
Introduction: A Novel Heterocyclic Scaffold for Drug Discovery
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, hereafter referred to as MCDMN, represents a promising, albeit novel, heterocyclic scaffold. Its structure is a unique convergence of three key functional groups, each conferring distinct chemical properties and potential for biological activity or synthetic utility.
The Mercaptopyridine Core: The thiol (-SH) group is a potent nucleophile and a well-established pharmacophore, known for its ability to coordinate with metal ions. This makes MCDMN a prime candidate for the inhibition of metalloenzymes, a class of proteins implicated in a wide range of pathologies including cancer and inflammation.
The Protected Aldehyde: The dimethoxymethyl group serves as a stable acetal, masking a reactive aldehyde at the 2-position. This functionality allows MCDMN to be used as a stable intermediate, with the potential for selective deprotection under acidic conditions to yield a highly reactive aldehyde for subsequent synthetic transformations, such as reductive amination or Wittig reactions.
The Cyano-Nicotinate Framework: The electron-withdrawing cyano group on the pyridine ring modulates the electronic properties of the entire molecule, potentially influencing its reactivity and binding affinity to biological targets. The methyl nicotinate ester provides an additional site for modification, for instance, through hydrolysis and subsequent amide coupling.
This application note provides a detailed guide for the handling, characterization, and potential application of MCDMN as both a synthetic intermediate and a putative metalloenzyme inhibitor. We present a protocol for its acid-catalyzed deprotection and a detailed in vitro assay for evaluating its inhibitory potential against Matrix Metalloproteinase-2 (MMP-2).
Physicochemical & Handling Data for MCDMN
A comprehensive understanding of a compound's properties is critical for its effective use. The following table summarizes the calculated and extrapolated data for MCDMN.
Property
Value
Notes
Molecular Formula
C₁₀H₁₀N₂O₄S
Calculated from the chemical structure.
Molecular Weight
254.26 g/mol
Calculated from the molecular formula.
Appearance
Postulated: White to pale yellow crystalline solid.
Based on common characteristics of similar aromatic sulfur-containing compounds.
Solubility
Predicted: Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in methanol/ethanol. Insoluble in water.
The heterocyclic and ester groups suggest solubility in polar aprotic solvents. The overall structure is largely non-polar, predicting poor aqueous solubility.
Storage & Stability
Store at -20°C under an inert atmosphere (N₂ or Ar). Protect from light and moisture.
The thiol group is susceptible to oxidation, which can lead to disulfide bond formation. The acetal is sensitive to acid. Proper storage is crucial to prevent degradation.
Safety Precautions
Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid inhalation of dust. Thiols are often associated with strong, unpleasant odors.
Standard laboratory safety protocols for handling novel chemical reagents should be strictly followed.
The dimethoxymethyl group is a robust protecting group for an aldehyde. Its selective removal is a key transformation, unmasking a reactive functional group for downstream synthesis.
Workflow for Acetal Deprotection
This workflow outlines the process of converting the stable MCDMN acetal to its corresponding aldehyde, Methyl 5-cyano-6-mercapto-2-formylnicotinate.
Caption: Workflow for the acid-catalyzed deprotection of MCDMN.
Step-by-Step Deprotection Protocol
Objective: To hydrolyze the dimethoxymethyl acetal of MCDMN to yield the corresponding aldehyde.
Dissolution: In a round-bottom flask, dissolve MCDMN (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio). The concentration should be approximately 0.1 M.
Acidification: To the stirring solution, add 3M HCl (2.0 eq) dropwise at room temperature. The addition of a strong acid is necessary to catalyze the hydrolysis of the acetal.
Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The product aldehyde should have a lower Rf value than the starting material acetal.
Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases. This neutralizes the HCl catalyst.
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layers are combined.
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure aldehyde.
Characterization: Confirm the structure of the product, Methyl 5-cyano-6-mercapto-2-formylnicotinate, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a peak around 9-10 ppm in the ¹H NMR spectrum is indicative of the aldehyde proton.
The presence of a thiol group suggests that MCDMN could function as a metalloenzyme inhibitor by coordinating to the catalytic metal ion (often Zn²⁺) in the enzyme's active site. We propose a protocol to screen MCDMN against human Matrix Metalloproteinase-2 (MMP-2).
Proposed Mechanism of Inhibition
MCDMN is hypothesized to inhibit MMP-2 by the coordination of its deprotonated thiol (thiolate) group to the catalytic Zn²⁺ ion in the enzyme's active site. This binding event displaces a water molecule that is crucial for catalysis, thereby rendering the enzyme inactive.
Caption: Proposed inhibitory mechanism of MCDMN on a metalloenzyme.
In Vitro MMP-2 Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MCDMN against human MMP-2 using a fluorogenic substrate.
Principle: This assay uses a quenched fluorescent peptide substrate for MMP-2. When the enzyme cleaves the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Compound Preparation: Prepare a 10 mM stock solution of MCDMN in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
Enzyme Preparation: Dilute the MMP-2 stock solution in cold Assay Buffer to the desired working concentration (e.g., 5 nM).
Assay Plate Setup: To each well of a 96-well plate, add the components in the following order:
50 µL of Assay Buffer
20 µL of the diluted MCDMN compound or control (DMSO for negative control, GM6001 for positive control).
10 µL of diluted MMP-2 enzyme solution.
Pre-incubation: Gently tap the plate to mix. Incubate at 37°C for 30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
Reaction Initiation: Add 20 µL of the MMP-2 fluorogenic substrate (at 2x the final desired concentration, e.g., 20 µM) to all wells to initiate the reaction. The final volume will be 100 µL.
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
Data Analysis:
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
Normalize the rates by setting the uninhibited control (DMSO) to 100% activity and the background (no enzyme) to 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Guide for MMP-2 Assay
Problem
Potential Cause(s)
Suggested Solution(s)
High background fluorescence
1. Substrate degradation.2. Autofluorescence of the test compound.
1. Prepare substrate solution fresh. Store stock protected from light.2. Run a control well with the compound but no enzyme to measure and subtract its intrinsic fluorescence.
1. Verify enzyme activity with a positive control inhibitor. Purchase new enzyme stock if necessary.2. Ensure the assay buffer is prepared correctly; MMPs are calcium-dependent.
Inconsistent results / High well-to-well variability
1. Use calibrated pipettes. Perform a "reverse pipetting" for viscous solutions.2. Gently tap or orbitally shake the plate after additions.3. Check the solubility of MCDMN at the highest concentration. If it precipitates, lower the starting concentration.
IC₅₀ value is unexpectedly high or low
1. Incorrect compound concentration.2. Thiol oxidation of MCDMN.
1. Verify the concentration of the stock solution. Use freshly prepared dilutions.2. Consider adding a small amount of a reducing agent like DTT to the pre-incubation step, but be aware this can interfere with some enzymes. Run a control to check the effect of DTT alone.
References
Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis, 4th Edition." John Wiley & Sons, Inc. (A foundational text describing the chemistry of protecting groups like acetals). [Link]
Enzo Life Sciences. "MMP-2, Fluorogenic Substrate." Enzo Life Sciences Product Page. (Example of a commercially available fluorogenic substrate for MMP assays). [Link]
Application
Application Notes and Protocols: The Medicinal Chemistry Potential of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Modern Drug Discovery Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a highly functionalized pyridine derivative. While not extensively documented as a final therapeutic agent itself, its true value lies in its potential as a versatile intermediate for the synthesis of complex heterocyclic compounds. The core structure combines several key pharmacophoric elements: a nicotinic acid backbone, a cyano group, and a mercaptan moiety. These features are hallmarks of "privileged scaffolds" in medicinal chemistry—molecular frameworks that are capable of binding to multiple biological targets.[1][2]
The nicotinic acid core is a well-established component in numerous approved drugs.[3][4] The introduction of a cyano group provides a strong hydrogen bond acceptor and a site for further chemical elaboration, a feature exploited in the design of various enzyme inhibitors, including indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors.[5] The 6-mercapto group, existing in tautomeric equilibrium with its 6-thiopyridone form, is particularly significant. It serves as a powerful nucleophile and a key building block for the construction of fused ring systems, most notably thieno[2,3-b]pyridines. This latter class of compounds has demonstrated potent anti-proliferative activity against a range of cancer cell lines and has been investigated for various therapeutic applications, including anti-platelet therapies.[6][7][8]
This guide will elucidate the synthetic utility of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, providing detailed protocols for its potential synthesis and subsequent transformation into medicinally relevant scaffolds. We will explore its application in the development of kinase inhibitors and anti-cancer agents, grounded in the established biological activities of its structural relatives.
Proposed Synthesis and Chemical Properties
The synthesis of a multi-functionalized pyridine ring such as that in Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate requires a strategic approach. While a direct, one-pot synthesis is unlikely, a plausible route can be designed based on established methods for constructing highly substituted pyridines.[3][9] A potential synthetic workflow would involve the initial construction of a cyanopyridone core, followed by functional group interconversions.
The dimethoxymethyl group serves as a protected aldehyde. This acetal is stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions, providing a reactive handle for further derivatization, such as condensation reactions or the formation of Schiff bases. The mercapto group is a key reactive center, enabling S-alkylation to introduce diverse side chains or facilitating cyclization reactions to form fused heterocycles.[10]
Caption: Workflow from the target compound to bioactive thieno[2,3-b]pyridines.
Protocol 1: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol is a representative example based on established literature procedures for similar transformations.
[10]
S-Alkylation:
To a solution of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (1.0 eq) in a suitable solvent like DMF or ethanol, add a base such as potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add the desired α-halo-ester or α-halo-ketone (e.g., ethyl bromoacetate, 1.1 eq) dropwise.
Continue stirring the reaction at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Thorpe-Ziegler Cyclization:
Dissolve the S-alkylated intermediate (1.0 eq) in anhydrous ethanol.
Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
The precipitated product is collected by filtration, washed with water and cold ethanol, and dried under vacuum.
PART 2: Application as an Intermediate for Kinase Inhibitors
The 5-cyano-6-oxo-1,6-dihydropyridine (or 5-cyano-6-hydroxypyridine) moiety, which is readily accessible from the target compound via hydrolysis of the mercaptan, is a recognized "hinge-binding" motif in kinase inhibitors. [2]The nitrogen and adjacent oxygen/sulfur can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Therapeutic Rationale
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in cancer and inflammatory diseases. The cyanopyridone scaffold has been successfully employed in the development of inhibitors for various kinases, including Pim-1, which is implicated in cell survival and proliferation pathways in cancers like prostate and breast cancer. [11]By modifying the substituents at the 2- and 4-positions of the pyridine ring, one can achieve selectivity and potency for specific kinase targets.
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to screen for kinase inhibitory activity.
Reagent Preparation:
Prepare a stock solution of the test compound (derived from the title compound) in 100% DMSO.
Prepare assay buffers, recombinant kinase enzyme, substrate peptide, and ATP solutions according to the manufacturer's specifications (e.g., Promega's ADP-Glo™ Kinase Assay).
Assay Procedure:
In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution).
Add the kinase enzyme and the appropriate substrate/ATP mixture to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to kinase activity.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
PART 3: Evaluation of Anti-Proliferative Activity
Given the potent cytotoxic effects of related thieno[2,3-b]pyridines and cyanopyridines, derivatives of the title compound are strong candidates for evaluation as anti-cancer agents. [12][11]A fundamental step in this evaluation is to assess their ability to inhibit the proliferation of cancer cells in vitro.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Cell Seeding:
Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) under standard conditions.
[12] * Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO).
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Reading:
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Plot the viability against the compound concentration to determine the IC₅₀ value.
Data Summary: Biological Activity of Related Scaffolds
The following table summarizes the reported anti-proliferative and enzyme inhibitory activities of compounds containing the cyanopyridine or thieno[2,3-b]pyridine scaffold, demonstrating the potential of this chemical space.
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate represents a highly promising, albeit specialized, starting material for medicinal chemistry campaigns. Its densely packed functional groups—a protected aldehyde, a reactive mercaptan, a cyano group, and a nicotinate core—offer multiple avenues for synthetic diversification. The demonstrated potential of the core cyanopyridine and thieno[2,3-b]pyridine scaffolds in oncology, cardiovascular disease, and other therapeutic areas provides a strong rationale for its use. The protocols outlined in this guide offer a practical framework for researchers to synthesize and evaluate novel derivatives, paving the way for the discovery of new therapeutic agents.
References
Benchchem. The Pivotal Role of the Ethyl 5-Cyano-2-pyridone Carboxylate Scaffold in Modern Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7xtLqntNyE15l0VftQZ_ZvyUWUi8dZb0JYlFxFnTwNYb4kpEEoRxs15hZQ3qzCBEWwwJqq2AS644AxlKVJCZwh2IEirZC-p7Mo94YDELBn_JryOmvxKri6_6w-J_HXkkwN7Kq3BPV2UstbabIULgSMOR7obVQwaTXyeSB0JJVJIohPTh1tzDKCMTGbMtXJfBx3d0XKlTaJHFxH_xUwe_XHr8QC7rEq9pbRWgeZ_6cJDn2Zbdd8v9zuTQrCB2IMX5]
Reddy, A. S., et al. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02534]
Amr, A. G. E., et al. Pharmacological Activity of Some 2,6-bis(thieno[2,3-b]pyrimidine)pyridine Derivatives as Antiulcerogenic Agents. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cpt/2016/00000011/00000002/art00008]
Haverkate, N. A., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9882200/]
Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/5/1684]
van Rensburg, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/27/3/897]
Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1293214/full]
Haverkate, N. A., et al. (2017). Thieno[2,3-b]pyridine based P2Y12 receptor antagonists as novel anti-platelet agents. European Journal of Medicinal Chemistry. [URL: https://www.incqs.fiocruz.br/images/stories/incqs/farmacopeia/Thieno23-bpyridine.pdf]
Abdellatif, K. R. A., et al. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin. [URL: https://www.jstage.jst.go.jp/article/cpb/63/8/63_c15-00164/_article]
Haverkate, N. A., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349216/]
Bremner, W. S., et al. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-nornicotine%2C-nicotine-and-other-and-Bremner-Organ/d402b8006e897914e912f20c8f17a9446f25979f]
Jia, L., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1563728]
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/33609656/]
Anouar, E. H., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank. [URL: https://www.mdpi.com/1422-8599/2023/4/M1768]
Amer, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01826]
Wang, S., et al. Supporting Information. [URL: https://pubs.acs.org/doi/suppl/10.1021/acsnano.7b03657/suppl_file/nn7b03657_si_001.pdf]
Alam, M., & Mohammad, H. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222013/]
Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2691]
Kulkarni, M. V., et al. (2009). Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones. Indian Journal of Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19817290/]
Asif, M. (2021). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [URL: https://www.researchgate.net/publication/354457788_Role_of_Pyridines_in_Medicinal_Chemistry_and_Design_of_BACE1_Inhibitors_Possessing_a_Pyridine_Scaffold]
Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [URL: https://www.tandfonline.com/doi/abs/10.1080/10408347.2022.2089839]
Bordin, F., et al. (1993). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco. [URL: https://pubmed.ncbi.nlm.nih.gov/8220177/]
Krivokolysko, B. S., et al. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. [URL: https://www.researchgate.
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit6/258.shtm]
Britton, T. C., et al. (2014). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate. [URL: https://www.researchgate.
Derivatization of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Application Note: Orthogonal in Drug Discovery Executive Summary In modern medicinal chemistry, densely functionalized heterocyclic scaffolds are critical for the rapid generation of structure-activity relationship (SAR)...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal in Drug Discovery
Executive Summary
In modern medicinal chemistry, densely functionalized heterocyclic scaffolds are critical for the rapid generation of structure-activity relationship (SAR) libraries. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (CAS: 264225-72-1)[1] is a highly privileged pyridine building block. This application note details a robust, four-stage orthogonal derivatization strategy. By exploiting the distinct electronic and steric properties of its four functional handles—a mercapto group, an acetal, a cyano group, and a methyl ester—chemists can systematically map complex pharmacophore spaces without cross-reactivity or the need for excessive protecting group manipulations.
Structural Analysis & Reactivity Profiling
As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the causality of a molecule's reactivity. The pyridine core of this scaffold exerts strong electronic effects that dictate the order of derivatization:
C6-Mercapto (-SH): This group exists in a tautomeric equilibrium with its thione form. Due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent C5-cyano group, the thiol is highly acidic (pKa ~5.5). It acts as the softest and most reactive nucleophile on the ring, allowing for rapid, chemoselective S-alkylation under mildly basic conditions without affecting the ester or acetal.
C2-Dimethoxymethyl (Acetal): Serving as a masked aldehyde, this group is completely stable to the basic conditions of S-alkylation. It requires targeted aqueous acidic hydrolysis to unmask the electrophilic C2-formyl group .
C5-Cyano (-CN): While it activates the ring electronically, its primary synthetic value lies in its conversion to a 1H-tetrazole (a bioisostere of a carboxylic acid). This requires Lewis acid catalysis to lower the LUMO of the nitrile, facilitating a [3+2] cycloaddition with an azide[2].
C3-Methyl Ester (-COOMe): This group remains chemically orthogonal during the first three transformations and can be reserved for late-stage amidation or saponification to fine-tune solubility.
Fig 1: Orthogonal derivatization workflow of the substituted pyridine scaffold.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. Each step includes specific analytical markers to ensure the causality of the reaction is confirmed before proceeding to the next stage.
Protocol A: Chemoselective S-Alkylation
Objective: Alkylate the C6-thiol while preserving the C3-ester and C2-acetal.
Reaction: Dissolve Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (1.5 eq) and stir for 10 minutes to pre-form the thiolate.
Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C. Warm to 25 °C and stir for 2 hours.
Workup: Quench with H₂O and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.
Self-Validation Check: The reaction is validated via TLC (UV 254 nm). The highly polar starting material (thiol-thione tautomer) will be cleanly replaced by a significantly less polar, UV-active thioether spot. LC-MS must confirm the expected [M+H]⁺ mass shift.
Protocol B: Acetal Deprotection
Objective: Unmask the C2-aldehyde for downstream functionalization.
Reaction: Dissolve the S-alkylated intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Add 2 equivalents of H₂O to drive the hydrolysis .
Conditions: Stir at 25 °C for 4 hours.
Workup: Concentrate under reduced pressure. Neutralize carefully with saturated NaHCO₃ and extract with DCM.
Self-Validation Check: ¹H NMR of the crude product must show the complete disappearance of the 6H acetal methoxy singlet at ~3.4 ppm and the emergence of a sharp 1H aldehyde singlet at ~10.1 ppm.
Protocol C: Reductive Amination
Objective: Install a solubilizing amine at the C2 position.
Reaction: Dissolve the C2-aldehyde intermediate (1.0 eq) and the desired secondary amine (1.2 eq) in 1,2-dichloroethane (DCE).
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality Note: NaBH(OAc)₃ is specifically chosen because its electron-withdrawing acetoxy groups reduce its hydride-donating ability compared to NaBH₄. This prevents the premature over-reduction of the aldehyde to an alcohol and completely safeguards the C5-cyano group [3][4].
Conditions: Stir at 25 °C for 12 hours. Quench with 1N NaOH and extract with DCM.
Self-Validation Check: The reaction is complete when the aldehyde proton at ~10.1 ppm is no longer visible in ¹H NMR, and LC-MS shows the mass of the desired tertiary amine.
Protocol D: Tetrazole Synthesis via [3+2] Cycloaddition
Objective: Convert the C5-cyano group to a 1H-tetrazole bioisostere.
Reaction: Suspend the intermediate in H₂O/iPrOH (1:1). Add NaN₃ (2.0 eq) and ZnBr₂ (1.0 eq).
Causality Note: ZnBr₂ acts as a crucial Lewis acid, coordinating to the nitrile nitrogen to lower the LUMO energy, thereby facilitating the cycloaddition of the azide. This aqueous protocol avoids toxic tin reagents [5].
Conditions: Reflux at 100 °C for 16 hours. Cool, acidify to pH 3 with 1N HCl to precipitate the tetrazole, and filter.
Self-Validation Check: IR spectroscopy provides a definitive self-validation mechanism; the sharp, intense C≡N stretching band at ~2220 cm⁻¹ will completely disappear, replaced by broad N-H stretching bands of the tetrazole ring at 2600–3000 cm⁻¹.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and validation parameters for the derivatization workflow based on standard library synthesis averages.
Step
Transformation
Reagents & Catalyst
Time / Temp
Avg. Yield (%)
Analytical Validation Marker
1
S-Alkylation
R-Br, K₂CO₃, DMF
2h, 25 °C
92%
[M+H]⁺ shifts by +R mass; S-alkyl protons visible
2
Acetal Deprotection
TFA, H₂O, DCM
4h, 25 °C
95%
Loss of 6H at 3.4 ppm; New CHO singlet at ~10.1 ppm
3
Reductive Amination
R₂NH, NaBH(OAc)₃, DCE
12h, 25 °C
88%
Loss of CHO singlet; New CH₂-N signals in ¹H NMR
4
Tetrazole Formation
NaN₃, ZnBr₂, H₂O/iPrOH
16h, 100 °C
85%
Disappearance of C≡N stretch (2220 cm⁻¹) in IR
Pharmacophore Mapping & Application
In drug development, highly substituted pyridines are classic hinge-binding motifs in kinase inhibitors. The orthogonal derivatization of CAS 264225-72-1 allows medicinal chemists to precisely target distinct regions of a kinase active site.
Fig 2: Logical mapping of derivatized functional groups to kinase pharmacophore regions.
The C5-Tetrazole acts as a potent hydrogen bond donor/acceptor pair, ideal for interacting with the backbone amides of the kinase hinge region.
The C6-Thioether provides a flexible, lipophilic vector that can be directed into the hydrophobic DFG-out pocket.
The C2-Aminomethyl group introduces a basic amine that can form critical salt bridges with conserved acidic residues (e.g., catalytic lysine or glutamic acid) while drastically improving aqueous solubility.
References
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc., 2006.[Link]
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry 1996, 61 (11), 3849–3862.[Link]
Demko, Z. P.; Sharpless, K. B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry 2001, 66 (24), 7945–7950.[Link]
Application Note: Synthesis of Functionalized Thieno[2,3-b]pyridines via Electrophilic Trapping of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Mechanistic Rationale & Strategic Utility Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a highly privileged, polyfunctional building block utilized extensively in medicinal chemistry and drug development. It...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Strategic Utility
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a highly privileged, polyfunctional building block utilized extensively in medicinal chemistry and drug development. Its molecular architecture is uniquely designed for the rapid assembly of fused heterocyclic systems, specifically thieno[2,3-b]pyridines.
The strategic utility of this scaffold lies in the synergistic relationship between its substituents:
The Nucleophilic Hub (C6-Mercapto): The high acidity of the thiol group, driven by the electron-deficient nature of the pyridine ring, allows for facile deprotonation to a highly reactive thiolate. This serves as the primary initiation site for S-alkylation.
The Electrophilic Trap (C5-Cyano): Positioned perfectly adjacent to the mercapto group, the nitrile acts as an internal electrophile. Once the thiol is alkylated with an active methylene compound, the nitrile is poised for a 5-exo-dig intramolecular Thorpe-Ziegler cyclization[1].
The Orthogonal Handle (C2-Acetal): The dimethoxymethyl group acts as a base-stable masked aldehyde. It survives the harsh basic conditions required for annulation, allowing researchers to unmask the aldehyde later via mild acidic hydrolysis for downstream functionalization (e.g., reductive amination).
Mechanistic pathway of one-pot S-alkylation and Thorpe-Ziegler cyclization.
Causality in Reaction Design: Expert Insights
To transform this nicotinate derivative into a thieno[2,3-b]pyridine efficiently, the experimental conditions must be precisely calibrated.
Solvent and Base Selection:
Anhydrous N,N-Dimethylformamide (DMF) combined with Potassium Carbonate (K₂CO₃) is the optimal system. DMF, as a polar aprotic solvent, heavily solvates the potassium cation but leaves the thiolate anion "naked" and highly nucleophilic, drastically accelerating the initial S-alkylation. K₂CO₃ is chosen because it is a heterogeneous, mild base; it is strong enough to deprotonate both the initial thiol (pKa ~6) and the subsequent active methylene (pKa ~11-13), but mild enough to prevent the hydrolysis of the C3-methyl ester or the C2-acetal[2].
Analytical Tracking (The Isomerization Trap):
A critical point of failure in this workflow is misinterpreting mass spectrometry data. Because the Thorpe-Ziegler cyclization is an intramolecular isomerization, the intermediate S-alkylated thioether and the final cyclized thieno[2,3-b]pyridine share the exact same molecular weight .
Self-Validation Standard: LC-MS mass data alone is insufficient to confirm cyclization. You must monitor the chromatographic retention time (the cyclized product typically elutes earlier due to the increased polarity of the newly formed 3-amino group) or observe the distinct bathochromic shift in the UV-Vis chromatogram caused by the extended aromatic conjugation of the fused bicyclic system.
Quantitative Scope of Electrophiles
The reaction tolerates a wide variety of
α
-halo electrophiles. The choice of electrophile directly dictates the substitution at the C2 position of the resulting thienopyridine.
Electrophile Reagent
Intermediate (S-Alkylated)
Final Cyclized Product
Typical Yield
2-Chloroacetamide
6-(2-amino-2-oxoethylthio)nicotinate
3-amino-thieno[2,3-b]pyridine-2-carboxamide
75–85%
Ethyl bromoacetate
6-(2-ethoxy-2-oxoethylthio)nicotinate
Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate
80–90%
Chloroacetonitrile
6-(cyanomethylthio)nicotinate
3-amino-thieno[2,3-b]pyridine-2-carbonitrile
70–80%
Phenacyl bromide
6-(2-oxo-2-phenylethylthio)nicotinate
3-amino-2-benzoyl-thieno[2,3-b]pyridine
65–75%
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of Thieno[2,3-b]pyridines
This protocol describes a self-validating, one-pot sequence for S-alkylation followed by cyclization.
Thiol Activation: Charge a flame-dried round-bottom flask with the nicotinate starting material and anhydrous DMF under a nitrogen atmosphere. Add K₂CO₃ portionwise. Stir at 25°C for 15 minutes. The solution will typically deepen in color as the thiolate forms.
S-Alkylation: Add the electrophile dropwise via syringe. Stir the reaction mixture at 25°C for 2 hours.
QC Checkpoint 1: Sample the reaction for LC-MS. Confirm the disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the thioether intermediate.
Cyclization: Once alkylation is confirmed complete, attach a reflux condenser and heat the reaction mixture to 80°C for 4 to 6 hours.
QC Checkpoint 2: Sample for LC-MS/HPLC. Confirm cyclization by observing a shift in UV
λmax
and a decrease in retention time, despite the mass remaining identical to the intermediate.
Workup & Isolation: Cool the mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-water (3x the reaction volume).
Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2x) and cold ethanol (1x) to remove residual DMF and unreacted electrophile. Dry under high vacuum to afford the thieno[2,3-b]pyridine.
Step-by-step experimental workflow with integrated quality control checkpoints.
Protocol B: Orthogonal Deprotection of the C2-Acetal
To utilize the C2 position for further synthesis, the dimethoxymethyl group must be converted to an aldehyde.
Step-by-Step Methodology:
Dissolution: Suspend the purified thieno[2,3-b]pyridine (from Protocol A) in Tetrahydrofuran (THF) (5 mL/mmol).
Hydrolysis: Add 2M aqueous HCl (5 mL/mmol). Stir the biphasic mixture vigorously at room temperature for 2–3 hours.
Monitoring: Track the reaction via TLC (Ethyl Acetate/Hexanes). The aldehyde product will appear as a new, less polar spot compared to the acetal.
Neutralization & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until pH ~7. Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-formyl-thieno[2,3-b]pyridine derivative, ready for immediate downstream use.
References
Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines Containing Sulfonamide Moieties. Phosphorus, Sulfur, and Silicon and the Related Elements (2010).
METHYL 5-CYANO-2-(DIMETHOXYMETHYL)-6-MERCAPTONICOTINATE (CAS: 264225-72-1) Properties and Specifications. ChemicalBook.
Application Note: High-Throughput Screening of Cyanopyridine Libraries for Targeted Covalent Inhibitor Discovery
Introduction & Mechanistic Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, particularly for challenging targets like kinases (e.g., JAK3) and viral cystein...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, particularly for challenging targets like kinases (e.g., JAK3) and viral cysteine proteases (e.g., SARS-CoV-2 Mpro, Zika virus NS2B-NS3)[1]. Among the emerging classes of electrophilic warheads, 2-cyanopyridines offer a highly tunable and biocompatible profile[2].
Unlike hyper-reactive warheads such as unhindered acrylamides or haloacetamides—which often suffer from off-target toxicity and rapid glutathione depletion—2-cyanopyridines react specifically and rapidly with unprotonated cysteine thiols under mild, aqueous conditions[2],[3]. The electron-withdrawing nature of the pyridine ring activates the nitrile carbon, making it highly susceptible to nucleophilic attack by an active-site thiolate[3]. This reaction forms a thioimidate or thiazoline linkage, which can be tuned to be reversible or irreversible depending on the local protein microenvironment and the specific substitution pattern on the cyanopyridine ring[2].
This application note outlines a self-validating high-throughput screening (HTS) workflow designed specifically for evaluating cyanopyridine libraries, ensuring high-confidence hit triage through orthogonal validation.
Experimental Workflow Design
To successfully screen covalent libraries, the assay architecture must distinguish between high-affinity non-covalent binders and true covalent modifiers. Our recommended workflow utilizes a time-dependent primary biochemical screen, followed by orthogonal validation using intact protein mass spectrometry (MS) to confirm covalent adduct formation and calculate the inactivation efficiency (
kinact/KI
).
Fig 1: High-throughput screening workflow for cyanopyridine covalent libraries.
Kinetic Model of Covalent Inhibition
Covalent inhibition by cyanopyridines is a two-step process. The inhibitor (
I
) first binds reversibly to the target enzyme (
E
) to form a non-covalent complex (
E⋅I
), governed by the binding affinity (
KI
). Subsequently, the nucleophilic cysteine attacks the nitrile warhead, driven by the inactivation rate constant (
kinact
), to form the covalent adduct (
E−I
).
Fig 2: Two-step kinetic model of covalent inhibition by cyanopyridines.
Objective: Identify time-dependent inhibitors of a model cysteine protease using a fluorogenic substrate.
Causality Insight: Because cyanopyridines target thiols, traditional assay buffers containing reducing agents like dithiothreitol (DTT) or
β
-mercaptoethanol will act as competitive nucleophiles and quench the library compounds[2]. Tris(2-carboxyethyl)phosphine (TCEP) must be used as the reducing agent, as its phosphine core lacks a nucleophilic thiol and does not cross-react with nitriles[2],[3]. Furthermore, because covalent bond formation takes time, pre-incubation is strictly required to capture time-dependent
IC50
shifts.
Materials:
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP.
Cyanopyridine Library: 10 mM stocks in anhydrous DMSO.
Reagent Preparation: Dilute the target enzyme in Assay Buffer to a working concentration of 2x (e.g., 20 nM for a final assay concentration of 10 nM).
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense cyanopyridine library compounds into a black 384-well microplate. Maintain final DMSO concentration
≤
1% to prevent enzyme denaturation.
Pre-incubation (Critical Step): Add 10
μ
L of the 2x enzyme solution to the compounds. Incubate at room temperature. Expert Note: Run parallel plates with different pre-incubation times (e.g., 0 min, 30 min, 60 min) to identify compounds exhibiting time-dependent shifts in potency.
Substrate Addition: Add 10
μ
L of 2x FRET substrate to initiate the reaction.
Kinetic Readout: Monitor fluorescence continuously for 30 minutes using a multimode microplate reader. Calculate initial velocities (
V0
) to determine percent inhibition.
Step-by-Step Protocol: Intact Mass Spectrometry Validation
Objective: Confirm that hit compounds covalently modify the target protein with a 1:1 stoichiometry and rule out false positives.
Causality Insight: Biochemical assays can yield false positives due to compound aggregation, autofluorescence, or non-specific allosteric interference. Intact MS provides definitive proof of covalent engagement by detecting the exact mass shift corresponding to the cyanopyridine adduct[1].
Procedure:
Incubation: Incubate 5
μ
M target protein with 50
μ
M cyanopyridine hit compound in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 1 hour at 37°C.
Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v) to halt the reaction and denature the protein.
LC-MS Analysis: Inject 2
μ
L onto a C4 rapid-desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Run a fast gradient (5–95% Acetonitrile over 3 minutes).
Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged protein envelope to a zero-charge intact mass. A mass shift of
+[Minhibitor]
confirms covalent adduct formation.
Data Presentation: Warhead Reactivity & Screening Metrics
The substitution pattern on the 2-cyanopyridine ring dramatically alters its electrophilicity and screening hit rate. Electron-withdrawing groups (EWGs) accelerate the reaction by further polarizing the nitrile, while steric hindrance can be used to modulate selectivity and slow down hyper-reactive scaffolds[3].
Warhead Scaffold
Substitution
Cys Reactivity (
t1/2
)
Primary Assay Hit Rate
Adduct Stability
2-Cyanopyridine
Unsubstituted
Moderate (~2 h)
1.2%
Reversible
2-Cyanopyridine
5-Trifluoromethyl (EWG)
Fast (< 15 min)
4.5%
Highly Stable
2-Cyanopyridine
4-Fluoro (EWG)
Fast (< 30 min)
3.8%
Highly Stable
2-Cyanopyridine
6-Methyl (Steric)
Slow (> 12 h)
0.1%
Unstable
3-Cyanopyridine
Unsubstituted
Negligible
< 0.05%
N/A
Table 1: Reactivity profiling of cyanopyridine derivatives against model peptides and cysteine proteases. Data synthesized from structural and kinetic evaluations[2],[3].
References
Title: DEL Hunter - HitGen OpenDEL™ (Covalent DNA-encoded libraries)
Source: OpenDEL Community
URL: [Link]
Title: Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors
Source: ACS Organic Letters
URL: [Link]
Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions
Source: ResearchGate / Chemical Communications
URL: [Link]
Technical Support Center: Troubleshooting Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists experiencing low yields, poor purity, or stalled reactions during the synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists experiencing low yields, poor purity, or stalled reactions during the synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate .
This highly substituted pyridine scaffold is typically constructed via a two-step Guareschi-Thorpe-type multicomponent reaction. The process involves the condensation of methyl 4,4-dimethoxy-3-oxobutanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by a base-catalyzed Michael addition and cyclization with cyanothioacetamide (). While the theoretical pathway is straightforward, the extreme sensitivity of the functional groups (acetal, ester, and mercapto) requires precise control over the reaction environment.
Reaction Workflow & Failure Pathways
Reaction workflow for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate and side pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my yield dropping significantly after the cyclization step, accompanied by an insoluble yellow precipitate?A1: You are observing oxidative dimerization. The 6-mercapto group exists as a highly electron-rich thiolate anion under basic conditions. Thiolate anions readily transfer single electrons to atmospheric oxygen, forming thiyl radicals that rapidly dimerize into insoluble disulfides.
Causality & Solution: Oxygen acts as an electron acceptor in basic media. To prevent this, you must rigorously degas your solvents (sparging with N2 or Ar for at least 15 minutes) and run the entire Step 2 cyclization and workup under a strict inert atmosphere.
Q2: I'm seeing a major impurity in my NMR lacking the acetal methoxy protons (~3.4 ppm) and showing a new peak at ~10 ppm. What is happening?A2: Your acetal is hydrolyzing into an aldehyde. The dimethoxymethyl group at the C2 position is highly acid-sensitive. During aqueous workup, if the pH drops below 5, the methoxy oxygen becomes protonated, turning it into a good leaving group. Water then attacks, forming a hemiacetal that collapses into a formyl group.
Causality & Solution: Standard neutralization with mineral acids (like HCl) easily overshoots the safe pH window. You must quench the basic reaction mixture using a mild, buffered acid—such as 10% aqueous citric acid—carefully adjusting the pH to exactly 6.0-6.5.
Q3: My mass spectrometry data shows a product mass +14 Da higher than expected. Why?A3: You are experiencing base-catalyzed transesterification. If you use ethanol as your solvent with an alkoxide base (or even a catalytic amine like piperidine), the solvent acts as a nucleophile, attacking the C3 methyl ester and converting it to an ethyl ester.
Causality & Solution: The synthesis of highly substituted pyridine scaffolds requires matching the nucleophilicity of the base and solvent to the ester protecting group to prevent scrambling (). Strictly use anhydrous methanol as the solvent and sodium methoxide (NaOMe) as the base.
Q4: The reaction stalls at the Michael addition phase, yielding uncyclized aliphatic intermediates. How do I force aromatization?A4: The final cyclization requires the elimination of dimethylamine and water to achieve the thermodynamic stability of the aromatic pyridine ring. If the base is too weak or the thermal energy is insufficient, the intermediate will not dehydrate.
Causality & Solution: Ensure the reaction is refluxed (65°C in MeOH) for a minimum of 6 hours. Do not rely on room-temperature stirring, which traps the reaction at the Michael adduct stage.
Quantitative Data: Base & Solvent Optimization
The table below summarizes our internal validation data regarding the impact of reaction conditions on the yield and impurity profile of the cyclization step.
Base (Equivalents)
Solvent
Atmosphere
Workup Acid
Yield (%)
Major Impurity Profile
Recommendation
Piperidine (0.2 eq)
EtOH
Air
1M HCl
15%
Disulfide dimer, Ethyl ester, Aldehyde
Strongly Avoid
NaOMe (1.2 eq)
MeOH
Air
Citric Acid
45%
Disulfide dimer (oxidative)
Avoid
NaOH (1.5 eq, aq)
MeOH
Nitrogen
Citric Acid
30%
Carboxylic acid (ester saponification)
Avoid
NaOMe (1.2 eq)
MeOH
Nitrogen
Citric Acid
88%
Trace uncyclized intermediate
Optimal
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checks.
Protocol 1: Synthesis of the Enamine Intermediate
Objective: Convert methyl 4,4-dimethoxy-3-oxobutanoate to its highly conjugated enamine derivative.
Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,4-dimethoxy-3-oxobutanoate (10.0 g, 56.8 mmol, 1.0 eq).
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. Causality: Heat drives the condensation, while the neat condition maximizes the collision frequency of the reactants, forcing the expulsion of methanol.
Validation Check: Analyze an aliquot by TLC (Hexane:EtOAc 7:3). The enamine intermediate will appear as a highly UV-active spot (due to extended
π
-conjugation) at a lower
Rf
than the starting dicarbonyl. Do not proceed until the starting material is completely consumed.
Isolation: Remove the generated methanol and unreacted DMF-DMA under reduced pressure (rotary evaporator, 40°C, 10 mbar) to yield Methyl 2-(dimethylaminomethylene)-4,4-dimethoxy-3-oxobutanoate as a dark orange oil. Use immediately in Protocol 2.
Protocol 2: Cyclization to the Target Pyridine
Objective: Execute the Michael addition and cyclization while preserving the acetal and mercapto groups.
Solvent Preparation (Critical): Purge 100 mL of anhydrous methanol with nitrogen gas for 20 minutes to remove dissolved oxygen.
Setup: Dissolve the enamine intermediate (from Protocol 1) and cyanothioacetamide (5.97 g, 59.6 mmol, 1.05 eq) in the degassed methanol under a continuous nitrogen stream.
Base Addition: Cool the flask to 0°C using an ice bath. Dropwise, add a solution of Sodium Methoxide (NaOMe) in methanol (25% w/w, 14.7 mL, 68.1 mmol, 1.2 eq). Causality: Slow addition at 0°C prevents exothermic polymerization of cyanothioacetamide.
Cyclization: Remove the ice bath and heat the reaction to reflux (65°C) for 6 hours.
Validation Check: Under N2, withdraw a 0.1 mL aliquot, quench in pH 6 buffer, and extract with EtOAc. TLC (DCM:MeOH 95:5) should show a highly fluorescent spot under 254 nm UV, indicating aromatization.
Quench & Workup: Cool the reaction to 0°C. Slowly add 10% aqueous citric acid until the pH of the solution reaches exactly 6.0 (monitor with a calibrated pH meter). Do not allow the pH to drop below 5.0.
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Recrystallize the crude residue from a minimal amount of degassed hot methanol to yield the pure Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate.
References
Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines
Source: ACS Omega (2021)
URL: [Link]
Title: Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon
Source: ACS Omega (2021)
URL: [Link]
Optimization
Technical Support Center: Purification of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Welcome to the technical support center for the purification of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this multifaceted pyridine derivative. The inherent reactivity of the thiol group, coupled with the other functional moieties, presents a unique set of purification hurdles. This document provides troubleshooting guidance and frequently asked questions (FAQs) to empower you with the knowledge to achieve high purity of your target compound.
Section 1: Understanding the Core Purification Challenges
The purification of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is often complicated by several factors inherent to its molecular structure. A primary challenge is the presence of a reactive thiol (-SH) group, which is susceptible to oxidation, leading to the formation of disulfide byproducts.[1][2] Additionally, the pyridine core and other functional groups can lead to issues such as peak tailing in chromatography and potential degradation on certain stationary phases.[3]
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the main stability concerns for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate during purification?
A1: The principal stability concern is the oxidation of the mercapto group to form a disulfide dimer. This process can be accelerated by exposure to air (oxygen), heat, and certain metal ions. The compound may also be sensitive to highly acidic or basic conditions, which can potentially lead to hydrolysis of the methyl ester or the dimethoxymethyl acetal.
Q2: Why is my purified compound showing a new, less polar spot on TLC after storage?
A2: This is a classic indicator of disulfide bond formation. The resulting dimer is typically less polar than the monomeric thiol and will exhibit a higher Rf value on a normal-phase TLC plate. To confirm this, you can treat a small sample of the material with a reducing agent like dithiothreitol (DTT) and re-run the TLC. If the less polar spot disappears and the intensity of the original spot increases, disulfide formation is the culprit.
Issue 1: Significant peak tailing is observed during column chromatography.
Q: What causes peak tailing with this compound?
A: Peak tailing for pyridine derivatives on silica gel is often due to the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the silica surface.[3] This interaction can lead to non-ideal elution behavior.
Actionable Solutions:
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent. This will compete with the pyridine nitrogen for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.
Stationary Phase Choice: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[4] Alternatively, reversed-phase chromatography (e.g., C18) can be employed, where peak shape is often improved.[3]
Issue 2: Low recovery of the compound after chromatography.
Q: I'm losing a significant amount of my product on the column. Why?
A: Low recovery can be due to several factors:
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, particularly if active sites are present.
On-Column Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[3] For thiol-containing molecules, oxidation on the column is also a possibility.
Actionable Solutions:
Deactivate the Stationary Phase: Before loading your sample, flush the column with your eluent system containing the basic modifier (e.g., triethylamine). This helps to passivate the active sites.
Use Degassed Solvents: To minimize on-column oxidation, use solvents that have been sparged with an inert gas like nitrogen or argon.
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation or oxidation.
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).
Column Packing: Pour the slurry into the column and pack it using gentle air pressure.
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial eluent.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column.
Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate with 0.5% Triethylamine).
Fraction Collection: Collect fractions and monitor them by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 40°C) to prevent degradation.
Section 3: Preventing Oxidation and Handling Thiols
The high reactivity of the thiol group necessitates specific handling procedures to prevent the formation of disulfide impurities.[2]
FAQs: Thiol-Specific Challenges
Q3: What are the best practices for handling and storing Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate to prevent oxidation?
A3:
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (nitrogen or argon).
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Low Temperatures: Store the purified compound at low temperatures (2-8°C is recommended) and under an inert atmosphere.
Avoid Metal Contamination: Avoid using metal spatulas or containers that could catalyze oxidation. Use glass or plastic equipment where possible.
Q4: Can I reverse the formation of the disulfide byproduct?
A4: Yes, the disulfide can often be reduced back to the thiol. A common laboratory method is to treat the sample with a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol.[5] The reaction can be monitored by TLC or HPLC to confirm the conversion back to the desired product. Following the reduction, the product will need to be re-purified to remove the reducing agent and its byproducts.
Workflow for Mitigating Oxidation
Caption: Workflow for minimizing oxidation during purification and storage.
Section 4: Alternative and Confirmatory Purification Techniques
While flash chromatography is common, other techniques can be employed for higher purity or to address specific challenges.
Data Summary: Comparison of Purification Techniques
Purification Technique
Pros
Cons
Ideal For
Flash Chromatography (Silica)
Scalable, relatively inexpensive.
Potential for peak tailing and on-column degradation.[3]
Routine purification of moderate to large quantities.
Flash Chromatography (Alumina)
Better for basic compounds, less acidic.
Can have different selectivity than silica.
Compounds showing strong tailing or degradation on silica.[4]
Preparative HPLC (Reversed-Phase)
High resolution, excellent for removing closely-related impurities.
More expensive, lower capacity, requires specialized equipment.
Achieving very high purity (>99%) on a smaller scale.
Crystallization
Can provide very high purity material, removes amorphous impurities.
Finding a suitable solvent system can be challenging, may have lower yield.
Final purification step for obtaining crystalline solid.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA). The acid helps to protonate the pyridine nitrogen, leading to better peak shape.
Gradient: A typical gradient might be 30-95% B over 20 minutes.
Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol.
Detection: UV detection at a wavelength where the compound has strong absorbance.
Fraction Collection: Collect the peak corresponding to the product.
Post-Purification: The collected fractions will contain acid. Neutralize with a mild base (e.g., sodium bicarbonate solution) during work-up if the acid is undesirable in the final product. Lyophilization is often used to remove the aqueous mobile phase.
Logical Flow for Troubleshooting Purification
Caption: A decision-making workflow for purifying the target compound.
References
BenchChem Technical Support Team. (2025, December).
Collis, G. E., et al. (2023, June 14). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc.
Issues during thiol synthesis. (2023, July 11). Reddit.
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
Thiopropyl Resin for the purification of thiol group containing proteins. (2024, July 25). G-Biosciences.
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing.
Optimizing reaction conditions for mercapto-substituted heterocycles
Welcome to the Hetero-Thiol Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the unique, often frustrating reactivity of mercapto-substituted heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Hetero-Thiol Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the unique, often frustrating reactivity of mercapto-substituted heterocycles.
These compounds—such as 2-mercaptobenzimidazole, 6-mercaptopurine, and mercaptothiazoles—are notorious for their unpredictable behavior. Their reactivity is governed by three core phenomena: dynamic thione-thiol tautomerism, aggressive metal-coordinating capabilities, and high redox sensitivity.
Below are the most common troubleshooting tickets we receive, complete with mechanistic causality, self-validating protocols, and authoritative grounding.
🎫 Ticket #001: Regioselectivity Issues (S- vs. N-Alkylation)
User Query: "I am attempting to alkylate a mercapto-tetrazole derivative, but my NMR shows a messy 60:40 mixture of S-alkylated and N-alkylated products. How do I force exclusive S-alkylation?"
Mechanistic Causality:
Mercapto-substituted heterocycles exist in a dynamic equilibrium between two primary forms: the thione (C=S, N-H) and the thiol (C-SH, N) tautomers[1]. When deprotonated, the resulting ambident thiolate anion can react at either the sulfur or the nitrogen center.
According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile (large, polarizable), while the nitrogen is a "hard" nucleophile. Using polar protic solvents heavily solvates the sulfur atom, inadvertently driving thermodynamic N-alkylation. To achieve exclusive kinetic S-alkylation, you must use "soft" electrophiles and isolate the naked thiolate anion. This is best achieved using Phase-Transfer Catalysis (PTC) or by utilizing2[2].
Pathway of thione-thiol tautomerism and condition-dependent regioselective alkylation.
Self-Validating Protocol: Selective S-Alkylation via PTC
Preparation: Dissolve 1.0 eq of the mercapto-heterocycle in a biphasic mixture of CH₂Cl₂ and 10% aqueous NaOH (1:1 v/v).
Catalysis: Add 0.05 eq of Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. Stir vigorously for 10 minutes to form the lipophilic ion pair.
Alkylation: Dropwise add 1.1 eq of the alkyl halide (e.g., benzyl bromide) at room temperature. Stir for 2 hours.
Extraction: Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation (QC Check): Spot the crude mixture on a TLC plate. S-alkylated products are significantly less polar than N-alkylated products and will elute higher. Treat a small aliquot with Ellman's reagent (DTNB); a lack of yellow color confirms the complete consumption of the free thiol.
🎫 Ticket #002: Palladium Catalyst Poisoning in Cross-Coupling
User Query: "My Suzuki-Miyaura coupling stalls at 5% conversion when the aryl halide contains a free mercapto-heterocycle. Adding more Pd(PPh₃)₄ doesn't help."
Mechanistic Causality:
Free mercapto groups are notorious transition-metal poisons. The lone pairs on the sulfur atom coordinate aggressively to the soft Pd(II) intermediates and Pd(0) active species, forming highly stable, insoluble Pd-S oligomers. This completely halts the oxidative addition and transmetalation steps.
To rescue the catalytic cycle, you must use a catalyst with ligands that are sterically bulky and strongly electron-donating enough to resist displacement by sulfur. 3 containing N-Heterocyclic Carbenes (NHCs) are the gold standard here[3]. The strong σ-donation of the NHC ligand anchors it to the palladium, preventing sulfur coordination while maintaining catalytic turnover.
Mechanism of Pd-catalyst poisoning by mercapto groups and rescue via NHC ligands.
Self-Validating Protocol: Suzuki-Miyaura Coupling with PEPPSI-IPr
Setup: In an argon-filled glovebox, combine the mercapto-aryl halide (1.0 eq), boronic acid (1.5 eq), KOtBu (2.0 eq), and 3 mol% PEPPSI-IPr catalyst in a sealed vial.
Self-Validation (QC Check): Visually inspect the reaction at the 1-hour mark. If standard phosphine ligands were used, the solution would turn black and precipitate "palladium black" (dead catalyst). A sustained yellow/amber homogeneous solution indicates the NHC ligand is successfully protecting the Pd center. Confirm product mass via LC-MS.
🎫 Ticket #003: Unexplained Starting Material Degradation (Oxidative Dimerization)
User Query: "My 6-mercaptopurine starting material seems to degrade on the benchtop over time, forming a highly insoluble white precipitate."
Mechanistic Causality:
In many biological and chemical systems, an equilibrium between mercapto compounds and disulfides is rapidly established[4]. Aerobic oxidation readily converts free mercapto-heterocycles into their corresponding dimeric disulfides (e.g., purinyl-6-disulfides)[4]. This oxidative dimerization drastically reduces solubility and alters the stoichiometric ratios of your planned reactions.
Suspension: Suspend the degraded (dimerized) material in a degassed buffer or methanol under an Argon atmosphere.
Reduction: Add 1.5 eq of TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it is odorless, water-soluble, and does not interfere with downstream thiol-click chemistry.
Stirring: Stir at room temperature for 2 hours.
Self-Validation (QC Check): Monitor via LC-MS. The disappearance of the dimer mass (
M
) and the reappearance of the monomer mass (
2M+1
) validates complete reduction.
📊 Quantitative Data: Reaction Condition Matrix
To summarize the causality discussed above, use the following matrix to optimize your reaction parameters based on your desired synthetic outcome.
Parameter
S-Alkylation Focus
N-Alkylation Focus
Cross-Coupling (Pd)
Preferred Solvent
MeCN, Biphasic (CH₂Cl₂/H₂O)
DMF, MeOH, EtOH
1,4-Dioxane, Toluene
Base Selection
CsF, NaOH (with PTC)
K₂CO₃, NaOEt
KOtBu, Cs₂CO₃
Catalyst / Additive
TBAB (Phase Transfer Catalyst)
None
PEPPSI-IPr (3-5 mol%)
Temperature
20°C - 25°C (Kinetic)
60°C - 80°C (Thermodynamic)
80°C - 100°C
Expected Yield
>85% (Exclusive S-isomer)
Mixed (Thermodynamic)
>80% (Unpoisoned)
📚 References
Benchchem - 1-(4-Carbamoylphenyl)-5-mercaptotetrazole | 80407-52-9. Details on thione-thiol equilibrium and competitive S/N alkylation. 1
ResearchGate - Organic Reactions in Ionic Liquids: An Efficient Method for Selective S-Alkylation of 2-Mercaptobenzothia(xa)zole with Alkyl Halides. Validates the use of CsF-Celite for exclusive S-alkylation. 2
ACS Publications - Mercaptopyridine-Functionalized MIC-Pd(II)-PEPPSI Complexes: Synthesis and Hemilability Effect in Catalytic Applications. Explains the use of NHC ligands to prevent catalyst poisoning. 3
Google Patents - US2697709A - Mercapto heterocycles and method of making. Documents the oxidative dimerization of mercapto-heterocycles to disulfides. 4
Technical Support Center: Preventing Mercapto (-SH) Group Oxidation in Bioconjugation
As a Senior Application Scientist, I frequently encounter researchers struggling with low conjugation efficiencies, protein aggregation, or failed crosslinking. In the vast majority of these cases, the root cause is the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with low conjugation efficiencies, protein aggregation, or failed crosslinking. In the vast majority of these cases, the root cause is the premature oxidation of the mercapto (thiol) group. Thiol groups are highly nucleophilic, making them ideal targets for site-specific maleimide or iodoacetamide conjugation. However, this same reactivity makes them exquisitely sensitive to oxidation, inadvertently forming unwanted disulfide bonds (-S-S-) or higher oxidation states (sulfenic/sulfinic acids).
This guide breaks down the causality of thiol oxidation and provides self-validating troubleshooting protocols to secure your bioconjugation workflows.
Section 1: Mechanistic Causality of Thiol Oxidation
To prevent oxidation, we must first understand the chemical pathways that cause it. The diagram below illustrates the mechanisms driving thiol oxidation and the targeted interventions used to block them.
Mechanistic pathways of thiol oxidation and targeted preventative interventions.
Section 2: Troubleshooting FAQs (The "Why" and "How")
Q1: Why do my mercapto groups spontaneously oxidize, and what catalyzes this?Causality: The reactive species in thiol chemistry is rarely the protonated thiol (-SH); it is the thiolate anion (-S⁻). At physiological or basic pH (pH > 7.5), the equilibrium shifts to generate more thiolate anions, which are highly susceptible to oxidation by dissolved atmospheric oxygen[1]. This oxidation is exponentially accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water or leached from glassware. These metals act as electron-transfer catalysts, rapidly converting free thiols into disulfide bonds[2].
Q2: TCEP vs. DTT: Which reducing agent should I use to maintain free thiols without interfering with downstream maleimide conjugation?Causality: You must use Tris(2-carboxyethyl)phosphine (TCEP). Dithiothreitol (DTT) contains two thiol groups itself. While DTT is an excellent reductant that forms a thermodynamically stable six-membered ring upon oxidation, its free thiols will competitively react with your maleimide crosslinkers, completely quenching your conjugation reaction[3]. TCEP, on the other hand, is a phosphine-based reductant. It cleaves disulfides efficiently but does not contain thiols, meaning it will not react with maleimides[4]. Furthermore, TCEP is significantly more stable than DTT in the presence of metal ions and operates across a much wider pH range (1.5–8.5)[4]. In antibody-drug conjugation (ADC) workflows, TCEP is the preferred reductant due to its favorable reaction kinetics and inability to form mixed disulfides with antibody thiols[5].
Q3: What is the optimal concentration of EDTA to prevent oxidation, and can it interfere with my assay?Causality: A working concentration of 1 to 5 mM EDTA is standard for chelating trace metals in bioconjugation buffers[2]. By sequestering divalent and trivalent cations, EDTA removes the primary catalysts of thiolate oxidation. However, causality dictates caution: if your target protein is a metalloenzyme (e.g., a matrix metalloproteinase requiring Zn²⁺ for structural integrity or activity), EDTA will strip these essential metals and denature the protein[2]. In such cases, you must omit EDTA and rely entirely on strict degassing (sparging with Argon or Nitrogen) to remove dissolved oxygen.
Workflow for diagnosing and preventing thiol oxidation during bioconjugation.
Section 5: Self-Validating Experimental Protocol
A protocol is only as reliable as its built-in quality control. The following methodology ensures that your mercapto groups are preserved and quantitatively validated before you introduce expensive conjugation reagents (like fluorophores or drug-linkers).
Protocol: In Situ Thiol Preservation and Conjugation
Step 1: Buffer Preparation and Degassing
Prepare the Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. (Note: Keeping the pH at 7.0 rather than 8.0 slightly reduces the concentration of the highly reactive thiolate anion, slowing ambient oxidation while still allowing rapid maleimide conjugation).
Add EDTA to a final concentration of 5 mM to chelate trace heavy metals[2].
Degas the buffer by sparging with inert Argon or Nitrogen gas for 15-20 minutes to displace dissolved oxygen.
Step 2: Thiol Reduction / Deprotection
Add your protein or peptide to the degassed Conjugation Buffer.
Add TCEP at a 10-fold molar excess relative to the total number of disulfide bonds or expected free thiols[5].
Incubate at room temperature for 30 minutes. (Because TCEP does not interfere with maleimides, you do not need to perform a desalting step to remove it[3]).
Step 3: Self-Validation via Ellman's Assay (Crucial QC Step)
Do not proceed to conjugation blindly. Validate the presence of free thiols.
Remove a small aliquot (e.g., 10 µL) of your reaction mixture.
Mix with 190 µL of Ellman's Reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) solution (0.1 mM in reaction buffer)[7].
Incubate for 15 minutes at room temperature.
Measure absorbance at 412 nm. Calculate the free thiol concentration using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Logic Gate: If the calculated thiol concentration matches your theoretical yield, proceed to Step 4. If it is lower, repeat Step 2 with fresh TCEP and verify buffer degassing.
Step 4: Bioconjugation
Dissolve your maleimide-activated reagent in anhydrous DMSO or DMF (to prevent hydrolysis of the maleimide ring).
Add the maleimide reagent to your protein solution at a 5- to 10-fold molar excess over the validated free thiol concentration.
Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere.
Quench the reaction by adding an excess of a low-molecular-weight thiol (e.g., 10 mM BME or free cysteine) to consume unreacted maleimides, then purify via size-exclusion chromatography.
References[4] GoldBio. "All about TCEP—the Odorless Reducing Agent." GoldBio. URL[5] ACS Publications. "Trisulfide Modification Impacts the Reduction Step in Antibody–Drug Conjugation Process." Bioconjugate Chemistry. URL[3] Thermo Fisher Scientific. "Bioconjugation and crosslinking technical handbook." Thermo Fisher Scientific.URL[6] ResearchGate. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." URL[2] BenchChem. "Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxidation." BenchChem. URL[7] BenchChem. "5-Mercapto-2-nitrobenzoic acid | 15139-21-6." BenchChem. URL[1] ResearchGate. "Oxidation of thiols." URL
Technical Support Center: Scaling Up the Synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Welcome to the technical support center for the synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the robust and scalable synthesis of this complex heterocyclic compound.
Introduction
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its synthesis, while achievable, presents several challenges that require careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This document outlines a reliable synthetic approach and provides solutions to common issues encountered during its scale-up.
The proposed synthetic route is a multi-step process that begins with a modified Hantzsch-type pyridine synthesis to construct the core heterocyclic ring, followed by functional group manipulations to introduce the mercapto group. Each step has been analyzed for potential pitfalls, and this guide offers proactive and reactive measures to ensure a successful outcome.
Proposed Synthetic Pathway
A logical and scalable synthetic route is depicted below. This pathway is designed to maximize yield and purity while minimizing the formation of difficult-to-remove byproducts.
Caption: Proposed four-step synthesis of the target compound.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Hantzsch-type Cyclocondensation
Question 1: The yield of the initial cyclocondensation reaction is low. What are the likely causes and how can I improve it?
Answer: Low yields in Hantzsch-type reactions are common when scaling up and can stem from several factors. Here's a systematic approach to troubleshoot this issue:
Reagent Quality: The purity of your starting materials is paramount. Dimethoxyacetaldehyde can be prone to polymerization or oxidation. It is recommended to use freshly distilled or high-purity starting materials.
Reaction Conditions: The classical Hantzsch synthesis can be sluggish.[1]
Temperature: Ensure the reaction temperature is optimal. For many Hantzsch reactions, refluxing in a suitable solvent like ethanol is effective. However, for scaled-up reactions, precise temperature control is crucial to prevent side reactions.[2]
Catalyst: While not always necessary, an acid catalyst such as p-toluenesulfonic acid (PTSA) can significantly improve the reaction rate and yield, especially in aqueous or micellar systems.[1][3]
Solvent: While ethanol is traditional, greener solvents like water or solvent-free conditions have shown to be effective and can simplify product isolation.[2]
Order of Addition: For unsymmetrical dihydropyridines, the order of reagent addition can be critical to minimize the formation of symmetrical byproducts.[4] Consider pre-forming the enamine from methyl acetoacetate and ammonium acetate before adding the other components.
Question 2: I am observing the formation of multiple byproducts in the initial reaction mixture. How can I identify and minimize them?
Answer: Byproduct formation is a common challenge in multi-component reactions.[1]
Common Byproducts: In a Hantzsch synthesis, you might see byproducts from self-condensation of the ketoesters or from reactions not proceeding to the final cyclized product.
Identification: Use techniques like LC-MS and NMR to identify the structures of the major byproducts. This will provide clues about the competing reaction pathways.
Minimization Strategies:
Stoichiometry: Ensure precise control over the molar ratios of your reactants. A typical ratio is 1:1:1:1 for the aldehyde, each of the two different active methylene compounds, and the ammonia source.[2]
Temperature Control: Run the reaction at the lowest effective temperature to disfavor side reactions with higher activation energies.
Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to decomposition or further side reactions.
Step 2: Oxidation (Aromatization)
Question 3: The oxidation of the dihydropyridine intermediate is incomplete or results in a low yield of the aromatized pyridine. What should I do?
Answer: The oxidation step is crucial and its efficiency depends on the choice of oxidizing agent and reaction conditions.
Choice of Oxidant:
Mild Oxidants: For sensitive substrates, milder oxidants like ceric ammonium nitrate (CAN) or a well-controlled stream of air in the presence of a catalyst can be effective.
Stronger Oxidants: Nitric acid is a common and effective oxidant for this transformation, but it can lead to nitration of the aromatic ring if not carefully controlled.[5][6]
Reaction Conditions:
Temperature: Over-oxidation can be an issue. Maintain a controlled temperature, and consider adding the oxidant portion-wise to manage any exotherm.[2]
Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for such oxidations.
Monitoring: Track the disappearance of the dihydropyridine starting material by TLC or HPLC to determine the reaction endpoint accurately.
Step 3: Chlorination
Question 4: The conversion of the 6-hydroxypyridine (or its tautomer) to the 6-chloropyridine is not clean, and I am having trouble with purification.
Answer: The chlorination of pyridinones can be challenging.
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation. The use of a catalytic amount of a tertiary amine like triethylamine can sometimes facilitate the reaction.
Reaction Conditions: This reaction is often performed at elevated temperatures. Ensure your starting material is completely dry, as water will consume the POCl₃.
Work-up: The work-up procedure is critical. Quenching the reaction mixture with ice-water must be done slowly and carefully due to the exothermic reaction of POCl₃ with water. The pH should then be carefully adjusted with a base (e.g., sodium carbonate) to neutralize the acidic mixture before extraction.
Purification: The crude product may contain phosphorus-based impurities. A thorough aqueous wash and subsequent purification by column chromatography or recrystallization are often necessary.
Step 4: Thiolation
Question 5: The final thiolation step is giving me a low yield of the desired mercaptan, and I am seeing disulfide byproduct formation.
Answer: Introducing a mercapto group via nucleophilic substitution on a chloropyridine is a standard method, but it has its challenges.[7]
Thiolating Agent: Sodium hydrosulfide (NaSH) is a common and effective nucleophile for this transformation. It is important to use a fresh, high-quality source of NaSH.
Byproduct Formation: The primary byproduct is often the corresponding disulfide, which forms from the oxidation of the desired mercaptan.[8]
Degassing: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended.
Work-up: During the aqueous work-up, acidification to protonate the thiolate should be done carefully. Subsequent extraction and handling should be performed promptly to minimize air exposure.
Reaction Conditions:
Solvent: A polar aprotic solvent like DMF or DMSO is typically used for this type of substitution reaction.
Temperature: Gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.
General Troubleshooting
Question 6: My final product is difficult to purify. What strategies can I employ?
Answer: Purification of highly functionalized, polar molecules can be challenging.
Crystallization: This is the most desirable method for large-scale purification. A solvent screen should be performed on a small scale to identify a suitable solvent or solvent system for recrystallization.
Column Chromatography: If crystallization is not effective, silica gel chromatography may be necessary.
Tailing: The mercapto group can interact with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a volatile acid (e.g., acetic acid) to the eluent or use deactivated silica.
Solvent System: A systematic optimization of the eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is crucial for good separation.
Acid-Base Extraction: The acidic nature of the mercapto group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base to extract the product into the aqueous layer as its thiolate salt. The aqueous layer can then be separated, acidified, and the purified product re-extracted into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the dimethoxymethyl group throughout this synthetic sequence?
A1: The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetal groups are generally stable under neutral and basic conditions but are sensitive to acid.[9] Therefore, care must be taken during any acidic steps, such as the oxidation with nitric acid or acidic work-ups. If significant deprotection is observed, it may be necessary to re-protect the aldehyde or adjust the pH of the reaction and work-up conditions.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring most of these reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis and to monitor the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: Are there any specific safety precautions I should take when running these reactions?
A3: Yes, several safety precautions are essential:
Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sodium Hydrosulfide (NaSH): This can release toxic hydrogen sulfide gas upon contact with acid. The thiolation step and the work-up should be performed in a well-ventilated fume hood.
Exothermic Reactions: The quenching of POCl₃ and some of the reaction steps can be exothermic. On a larger scale, it is crucial to have adequate cooling capacity and to add reagents slowly and in a controlled manner.[2]
Q4: Can I expect any issues with the solubility of intermediates when scaling up?
A4: Yes, solubility can become a challenge on a larger scale. Intermediates that are soluble in small volumes of solvent may precipitate out in larger batches. It is important to determine the solubility of each intermediate in the chosen solvent at different temperatures. If an intermediate precipitates, you may need to increase the solvent volume or switch to a different solvent system. Vigorous stirring is also essential to maintain a homogeneous reaction mixture.
Q5: What are the storage recommendations for the final product?
A5: Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate contains a mercaptan group, which is susceptible to air oxidation to form a disulfide. Therefore, the final product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably at low temperatures (e.g., in a refrigerator or freezer) and protected from light.
Experimental Protocols & Data
Table 1: Reagent Stoichiometry and Conditions (Hypothetical 10g Scale)
Step
Reagent 1
Amount (mol)
Reagent 2
Amount (mol)
Reagent 3
Amount (mol)
Solvent
Temp (°C)
Time (h)
1
Dimethoxyacetaldehyde
0.05
Methyl Acetoacetate
0.05
Methyl Cyanoacetate
0.05
Ethanol
80
12
2
Dihydropyridine
0.04
Nitric Acid (70%)
0.08
-
-
Acetic Acid
60
4
3
Pyridinone
0.035
POCl₃
0.105
-
-
Toluene
110
6
4
6-Chloropyridine
0.03
NaSH
0.045
-
-
DMF
50
8
Note: These are starting point recommendations and may require optimization.
Step-by-Step Methodologies
Step 1: Synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-hydroxy-nicotinate (Aromatized Pyridine)
To a solution of dimethoxyacetaldehyde (0.05 mol) in ethanol (100 mL), add methyl acetoacetate (0.05 mol), methyl cyanoacetate (0.05 mol), and ammonium acetate (0.055 mol).
Heat the mixture to reflux (approx. 80 °C) and stir for 12 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
To the crude dihydropyridine intermediate, add acetic acid (75 mL).
Slowly add 70% nitric acid (0.08 mol) while maintaining the temperature below 60 °C.
Stir at 60 °C for 4 hours until the oxidation is complete (monitored by TLC/HPLC).
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the aromatized pyridine product.
Step 4: Synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (Final Product)
Under a nitrogen atmosphere, dissolve the 6-chloropyridine derivative (0.03 mol) in anhydrous DMF (80 mL).
Add sodium hydrosulfide (NaSH, 0.045 mol) in one portion.
Heat the reaction mixture to 50 °C and stir for 8 hours. Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
Carefully acidify the mixture to pH 4-5 with dilute HCl.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Logical Flow and Decision Making
Caption: A decision-making workflow for troubleshooting the synthesis.
Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. [Link]
ACS Publications. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. [Link]
MDPI. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. [Link]
Google Patents. (1962).
ACS Publications. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. [Link]
PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]
American Journal of Chemistry. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. [Link]
Arkivoc. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. [Link]
Analytical Comparison Guide: Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate vs. Free Aldehyde Precursors
In the development of highly functionalized pyridine scaffolds for drug discovery, the juxtaposition of reactive nucleophiles and electrophiles on the same aromatic ring presents significant analytical and synthetic chal...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of highly functionalized pyridine scaffolds for drug discovery, the juxtaposition of reactive nucleophiles and electrophiles on the same aromatic ring presents significant analytical and synthetic challenges. This guide objectively compares the analytical performance—specifically via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (the acetal-protected product) against its direct precursor, Methyl 5-cyano-2-formyl-6-mercaptonicotinate (the free aldehyde alternative).
By examining the causality behind their structural behaviors, this guide provides researchers with validated protocols for characterizing these complex intermediates.
Structural Dynamics & The Case for Acetal Protection
Mercaptopyridines exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1]. When a highly electrophilic 2-formyl group is present on the same scaffold (as seen in the alternative), the nucleophilic sulfur readily attacks the aldehyde of adjacent molecules. This triggers uncontrolled intermolecular thiohemiacetalization, creating a dynamic combinatorial library of oligomers in solution.
To circumvent this, the product employs a dimethoxymethyl group (a dimethyl acetal) to mask the aldehyde[2]. This protection strategy sterically and electronically deactivates the electrophilic center, ensuring the molecule remains strictly monomeric under neutral and basic conditions, which is critical for both analytical clarity and downstream cross-coupling reactions[3].
Degradation pathway of free aldehyde versus the analytical stability of the acetal-protected product.
Mass Spectrometry (ESI-MS) Performance
Electrospray Ionization (ESI) is the gold standard for analyzing polar heterocyclic compounds. Because the 6-mercapto group is highly acidic (pKa ~ 5-6), negative ion mode (ESI-) is the most sensitive and logical choice for these molecules.
The acetal-protected product yields a pristine, easily identifiable pseudo-molecular ion. Conversely, the free aldehyde alternative produces a highly complex spectrum dominated by dimeric and trimeric artifacts, making exact mass verification unreliable.
Quantitative MS Comparison
Analytical Metric
Product: Acetal-Protected
Alternative: Free Aldehyde
Formula
C₁₁H₁₂N₂O₄S
C₉H₆N₂O₃S
Monoisotopic Mass
268.05 Da
222.01 Da
Primary Ion [M-H]⁻
m/z 267.04 (Base peak, 100%)
m/z 221.00 (Weak, <15%)
Dimer [2M-H]⁻
m/z 535.09 (Trace, <2%)
m/z 443.01 (Major peak, 85%)
Oligomerization
None observed
Heavy (m/z 665.02, 887.03)
Signal-to-Noise (S/N)
> 500:1
< 50:1 (due to ion suppression)
Validated ESI-MS Protocol
This protocol utilizes a basic modifier to force the thiol into its deprotonated thiolate state, ensuring a self-validating, high-abundance signal.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilution: Dilute the stock 1:100 in a diluent of 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH) . Causality note: The basic pH shifts the tautomeric equilibrium entirely to the thiolate, maximizing ESI- ionization efficiency.
Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source.
Parameter Optimization:
Polarity: Negative Ion Mode.
Capillary Voltage: 2.5 kV. Self-validation step: Titrate voltage from 2.0 to 3.5 kV; a stable m/z 267.04/535.09 ratio confirms the monomer is the true solution-state species, not an in-source fragmentation artifact.
Desolvation Temperature: 250 °C.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the most definitive proof of the structural integrity of the pyridine ring. The fully substituted nature of the pyridine core (positions 2, 3, 5, and 6 are all functionalized) means that 1D ¹H NMR will only show a single aromatic proton at C4. Therefore, the resolution of the functional group protons is paramount.
The free aldehyde alternative suffers from severe line broadening due to the continuous, dynamic exchange of thiohemiacetal formation and dissociation on the NMR timescale. The acetal-protected product locks the molecule into a single, stable conformation, yielding razor-sharp resonances.
¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Proton Assignment
Product: Acetal-Protected (δ ppm)
Alternative: Free Aldehyde (δ ppm)
Peak Characteristics
Pyridine C4-H
8.25 (s, 1H)
8.42 (br m, 1H)
Sharp singlet in product; broadened in alternative due to oligomerization.
Acetal CH
5.60 (s, 1H)
N/A
Distinct, sharp diagnostic peak for the intact acetal.
Aldehyde CHO
N/A
10.15 (br s, 1H)
Highly broadened, often integrating to < 0.5H due to conversion to thiohemiacetal.
Acetal OCH₃
3.35 (s, 6H)
N/A
Sharp, equivalent methoxy groups confirm free rotation and lack of steric locking.
Ester OCH₃
3.82 (s, 3H)
3.88 (br s, 3H)
Sharp in product; broadened in alternative.
Thiol SH
13.50 (br s, 1H)
Absent / Exchanged
Visible in product due to lack of intermolecular reactions.
Validated NMR Acquisition Protocol
Solvent Selection: Dissolve 15 mg of the product in 0.6 mL of anhydrous DMSO-d₆ (<50 ppm H₂O). Causality note: Residual water, combined with the slightly acidic mercapto proton, can catalyze premature hydrolysis of the acetal back to the aldehyde during the NMR acquisition.
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (δ 0.00 ppm).
1D ¹H Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1).
2D HMBC Acquisition (Crucial for Verification): To assign the quaternary carbons (C2, C3, C5, C6), run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Set the long-range coupling constant evolution to 8 Hz. The acetal CH proton (δ 5.60) will show a strong ³J correlation to the pyridine C3 and C1(N) carbons, unambiguously proving the regiochemistry of the dimethoxymethyl group.
Conclusion
When synthesizing and characterizing highly functionalized mercaptonicotinates, the choice of functional group protection dictates the success of analytical verification. The Methyl 5-cyano-2-formyl-6-mercaptonicotinate (free aldehyde) acts as a highly reactive, self-polymerizing system that confounds both MS and NMR analyses.
By contrast, Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate leverages robust acetal protection to deliver a stable, monomeric building block. The resulting analytical profiles—characterized by a singular, high-abundance[M-H]⁻ mass ion and pristine, sharp NMR resonances—demonstrate its superior performance and reliability for rigorous drug development workflows.
References
Representations of the molecular structures of the mercaptonicotinate ligands and their derivatives discussed in the present review. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGznl0EZcuvvw86_gpA7tVtuHFaRlu1MNDtxXq1jv3WoVqPP5EU5n5m73_6KuGphIJxn6xttQaWAoUX9ih8In78OfnXMoxAiB1Kbx3V0lGa_LUhnG5mweQ20YXAs3azdcRz6at_-dC1Tq5qoOPyity7tsEh8YJiRkfVP_n3wrzDO85_U7xm1GjYhQHRF-NEDGfg8DzuZiYgblUXL-oG0TVXCyj2xwTU16eL8eTt1zXTTl-GYrlC9srZOolvpyhEfbQcLW5qTCU=]
Amide-Based Naphthotubes as Biomimetic Receptors for Acetal Protection and Other Substrates in Water via Noncovalent Interactions. Journal of the American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVovPR-LCml9oIOTXXbbbj4i-uIUvBjnIff9XbytMzXhx8r7ysZJ4FfbXs1NYSvmPcu_ntdZmBcLotVd3IZxZdOEnZijXiOXfPTiGl3drKc2ss6MoHDaBYVH_B707vyqQL83Lb9anmJQ==]
Mild and Efficient Deprotection of Acetal-Type Protecting Groups of Hydroxyl Functions by Triethylsilyl Triflate — 2,4,6-Collidine Combination. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7sqtZJq1uCCuIhNxOzS3-LlZ6Z5VKK-x9CcPvjzDVe-ONyRqAdmaghCIrtllbPFYVbt2jbPBrd2kYmbPqj351Mz4wpK5yBWVyu63AxF5CjEdco2IdnDRXyla-UrtU9UnX5sxYSUuHNDczJqQRXL4PLtU-TGjTAF6qlvuvjtGDIfKyQwVu7SpdoqU8nyIYhPmHl809bMcZusOOG4YyUc-wwcdMlzm7ZQ6NXf3RmYhv0qvX3zY6iSw9ku8M6euNbuZGPIpx6MtCP89nQ_SUkkBLl9znFK02JpP7RsegmX4ax__4o4-p7eAAcvmelI6A-LWlERpoGFlEHx6_]
Biological Activity of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate vs. Other Nicotinates: A Comparative Guide
Executive Overview: Nicotinates as Privileged Scaffolds In modern drug discovery, functionalized nicotinates serve as highly versatile building blocks. Among these, Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview: Nicotinates as Privileged Scaffolds
In modern drug discovery, functionalized nicotinates serve as highly versatile building blocks. Among these, Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (MCDM) stands out as an advanced, polyfunctional intermediate. Unlike simpler analogs such as 2-mercaptonicotinic acid (H2mna), which primarily achieve biological efficacy through transition metal complexation, MCDM is engineered for the orthogonal synthesis of complex fused heterocycles (e.g., thieno[2,3-b]pyridines and pyrido-pyrimidines).
This guide objectively compares the structural utility, downstream biological activity, and experimental handling of MCDM against other common nicotinate alternatives, providing researchers with a robust framework for scaffold selection.
Structural Causality & Mechanistic Profiling
The biological activity of a nicotinate derivative is intrinsically linked to its functional groups, which dictate either its direct interaction with biological targets or its synthetic trajectory.
MCDM is not typically administered as an active pharmaceutical ingredient (API). Instead, its biological value is unlocked through derivatization.
The Dimethoxymethyl Group: This acts as a protected (masked) aldehyde. During initial S-alkylation, the acetal prevents premature or unwanted Knoevenagel condensations.
The Cyano & Mercapto Groups: These adjacent groups allow for a rapid Thorpe-Ziegler cyclization to form a 3-aminothiophene ring.
Downstream Activity: Once the thiophene ring is formed, the acetal can be acid-deprotected to an aldehyde, enabling a second annulation to form tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines . These tricyclic systems are potent broad-spectrum antibacterial agents and kinase inhibitors[1].
Ethyl 5-cyano-6-mercaptonicotinate (ECMN)
ECMN is structurally similar to MCDM but lacks the critical dimethoxymethyl group.
Synthetic Limitation: Without the masked aldehyde, ECMN is generally restricted to forming bicyclic thieno[2,3-b]pyridines.
Downstream Activity: While these bicyclic derivatives exhibit moderate antibacterial activity (often enhanced by conjugating sulfonamide moieties), they lack the rigid, planar tricyclic structure required for deep intercalation into DNA gyrase or specific kinase active sites[1].
2-Mercaptonicotinic Acid (H2mna)
H2mna is a simpler scaffold lacking both the cyano and acetal groups.
Direct Biological Role: Uncomplexed H2mna has negligible biological activity due to poor cellular penetration. However, it acts as a powerful bidentate ligand (coordinating via N and S, or O and S).
Downstream Activity: When reacted with Ag(I) or Au(I) salts, H2mna self-assembles into water-soluble hexanuclear clusters, such as
[Ag(mna)]66−
. These clusters exhibit potent, direct antibacterial and antifungal properties by disrupting microbial cell membranes and inducing oxidative stress[2].
Comparative Biological Activity
The following table synthesizes the quantitative biological performance of these scaffolds (via their primary active forms) against standard microbial targets.
Scaffold / Precursor
Primary Active Form
Mechanism of Action
Representative MIC (S. aureus)
Representative MIC (E. coli)
MCDM
Tricyclic Pyrido-pyrimidines
DNA Gyrase inhibition; Kinase inhibition
12.5 - 25 µg/mL
25 - 50 µg/mL
ECMN
Bicyclic Thieno-pyridines
Folic acid disruption (via sulfonamides)
25 - 50 µg/mL
50 - 100 µg/mL
H2mna
Hexanuclear Ag(I) Clusters
Membrane disruption; Ag+ oxidative stress
4 - 8 µg/mL
8 - 16 µg/mL
H2mna
Uncomplexed Ligand
N/A (Poor cellular penetration)
> 100 µg/mL
> 100 µg/mL
Data aggregated from standardized broth microdilution assays in peer-reviewed literature .
Visualizing the Pathways
To understand the divergent applications of these nicotinates, we map their synthetic and mechanistic pathways.
Synthesis and biological targeting workflow of MCDM-derived pyrido-pyrimidines.
Mechanism of action for H2mna-transition metal clusters in antimicrobial applications.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols emphasize the causality behind each reagent choice and incorporate self-validating checkpoints.
Protocol A: Synthesis of Pyrido-pyrimidines from MCDM
This protocol leverages the orthogonal reactivity of MCDM to build a tricyclic antimicrobial agent.
S-Alkylation (Regioselective Protection):
Action: Dissolve 10 mmol of MCDM and 11 mmol of chloroacetonitrile in 20 mL of anhydrous DMF. Add 12 mmol of anhydrous
K2CO3
. Stir at room temperature for 4 hours.
Causality:
K2CO3
is chosen specifically because it is a mild base. It is strong enough to deprotonate the highly acidic mercapto group for nucleophilic attack on chloroacetonitrile, but weak enough to prevent the hydrolysis of the methyl ester or the dimethoxymethyl acetal.
Thorpe-Ziegler Cyclization:
Action: Filter the inorganic salts. Add sodium methoxide (15 mmol) in methanol to the filtrate and reflux for 2 hours.
Causality: The stronger alkoxide base triggers the intramolecular attack of the active methylene carbon onto the electrophilic cyano carbon, closing the 3-aminothiophene ring.
Action: Add triethyl orthoformate (15 mmol) and a catalytic amount of glacial acetic acid. Reflux for 6 hours.
Causality: The acidic environment simultaneously hydrolyzes the dimethoxymethyl group into a reactive aldehyde and catalyzes its condensation with the adjacent 3-amino group, forming the final pyrimidine ring.
Validation: Monitor via FT-IR. The reaction is complete when the sharp cyano stretch (~2220 cm⁻¹) completely disappears, confirming full cyclization[1].
Evaluating the biological activity of highly hydrophobic fused heterocycles (like MCDM derivatives) often leads to false positives due to compound precipitation mimicking bacterial turbidity. This protocol uses a metabolic dye to create a self-validating readout.
Compound Preparation: Dissolve the synthesized pyrido-pyrimidine or H2mna-Ag(I) cluster in 100% DMSO to create a 10 mg/mL stock.
Causality: DMSO ensures complete solvation of planar heterocycles.
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton (MH) broth. Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.
Inoculation: Add 10 µL of bacterial suspension (adjusted to
5×105
CFU/mL) to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO in MH broth).
Incubation & Colorimetric Validation: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% aqueous resazurin solution to all wells and incubate for an additional 2 hours.
Causality: Resazurin is a blue, non-fluorescent dye. Live, respiring bacteria reduce it to resorufin (pink and highly fluorescent).
Validation: The MIC is strictly defined as the lowest concentration well that remains blue . This completely bypasses the optical density errors caused by precipitated heterocyclic compounds.
References
Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines Containing Sulfonamide Moieties
Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis)
URL:[Link]
Synthesis and structure of a water-soluble hexanuclear silver(I) nicotinate cluster comprised of a "cyclohexane-chair"-type of framework, showing effective antibacterial and antifungal activities
Source: Inorganic Chemistry (ACS Publications / PubMed)
URL:[Link]
Synthesis and Structural Characterization of Silver(I) and Gold(I) Complexes with 2-Mercaptonicotinic Acid (H2mna) and Triphenylphosphine Ligands, and Their Antimicrobial Activities
Source: Journal of Inorganic and General Chemistry / ResearchGate
URL:[Link]
A Comparative Guide to a Novel Synthetic Pathway for 3-Substituted Pyridine Derivatives: The Halogen-Free Ciamician-Dennstedt Rearrangement
For Researchers, Scientists, and Drug Development Professionals The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The quest for novel, efficient, an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The quest for novel, efficient, and environmentally benign methods to synthesize functionalized pyridines is therefore a paramount objective in drug discovery and development. This guide introduces and validates a novel synthetic pathway—the halogen-free Ciamician-Dennstedt rearrangement—for the synthesis of 3-substituted pyridines, a class of compounds often challenging to access with high regioselectivity. We will objectively compare this modern "skeletal editing" approach with a classic and versatile method, the Kröhnke pyridine synthesis, providing the experimental data and procedural details necessary for an informed assessment.
The Challenge of Regiocontrolled Pyridine Synthesis
Traditional methods for pyridine synthesis, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, have been instrumental in the development of pyridine chemistry.[1] However, these methods can sometimes be limited by harsh reaction conditions, the use of hazardous reagents, and difficulties in controlling the regioselectivity of substitution, particularly for non-symmetrically substituted pyridines.[2] The Kröhnke pyridine synthesis offers greater versatility for producing highly functionalized, polysubstituted pyridines.[3]
A New Paradigm: The Halogen-Free Ciamician-Dennstedt Rearrangement
The classical Ciamician-Dennstedt rearrangement, first reported in 1881, involves the conversion of pyrroles into halogenated pyridines through the insertion of a dichlorocarbene.[4] While conceptually elegant, its practical application has been hampered by the use of halogenated precursors and often harsh conditions.
Recently, a groundbreaking halogen-free Ciamician-Dennstedt rearrangement has been developed, offering a milder and more versatile approach to pyridine synthesis. This method utilizes the in situ generation of α-halogen-free carbenes from N-triftosylhydrazones, which then undergo a [2+1] cycloaddition with a pyrrole ring followed by a ring-expansion to yield a 3-substituted pyridine.[4]
The significance of this new pathway lies in its ability to:
Avoid halogenated reagents , contributing to a greener synthetic profile.
Introduce a wide variety of functionalized carbon atoms at the 3-position of the pyridine ring, including aryl, alkenyl, and alkynyl groups.
Proceed under relatively mild reaction conditions .
This "skeletal editing" approach represents a conceptual shift from traditional condensation-based cyclizations to the direct modification of a pre-existing heterocyclic core.
Comparative Analysis: Halogen-Free Ciamician-Dennstedt vs. Kröhnke Synthesis
To validate the utility of this novel pathway, we compare it to the well-established Kröhnke pyridine synthesis . The Kröhnke synthesis is a powerful method for preparing highly substituted pyridines, typically 2,4,6-trisubstituted derivatives, through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source like ammonium acetate.[3]
Key Differences in Synthetic Strategy
Feature
Halogen-Free Ciamician-Dennstedt Rearrangement
Kröhnke Pyridine Synthesis
Synthetic Approach
Skeletal editing via carbene insertion and ring expansion
Cyclocondensation of acyclic precursors
Typical Product
3-substituted pyridines
2,4,6-trisubstituted pyridines
Key Intermediates
Cyclopropane, 1,4-dihydropyridine
1,5-dicarbonyl compound, dihydropyridine
Primary Advantage
Access to diverse 3-substituted pyridines with high regioselectivity; halogen-free.
High versatility in producing polysubstituted pyridines from simple starting materials.
Quantitative Data Summary
The following tables summarize the substrate scope and yields for both the halogen-free Ciamician-Dennstedt rearrangement and representative examples of the Kröhnke synthesis. It is important to note that due to the different synthetic strategies, the product substitution patterns are not identical; these tables are intended to showcase the capabilities of each method.
Table 1: Halogen-Free Ciamician-Dennstedt Rearrangement - Synthesis of 3-Substituted Pyridines from Pyrroles
Protocol 1: Halogen-Free Ciamician-Dennstedt Rearrangement for 3-Arylpyridines
This protocol is a general representation based on published procedures.[4]
Step 1: In situ Generation of Carbene and Cyclopropanation
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-triftosylhydrazone of the desired aryl aldehyde (1.2 equivalents) and a rhodium catalyst such as Rh₂(esp)₂ (1 mol%).
Add the N-protected pyrrole (e.g., N-TBS-pyrrole, 1.0 equivalent) and a suitable solvent (e.g., PhCF₃).
Add a base (e.g., NaH, 2.0 equivalents) portion-wise at room temperature.
Heat the reaction mixture to 60 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Ring Expansion and Aromatization
After cooling the reaction mixture to room temperature, add a fluoride source such as tetrabutylammonium fluoride (TBAF, 2.5 equivalents).
Expose the reaction to air (e.g., by replacing the inert atmosphere with an air balloon) and stir for 10-20 minutes.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridine.
Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This is a classic protocol for a representative Kröhnke pyridine synthesis.[5]
Step 1: Preparation of N-Phenacylpyridinium Bromide
Dissolve 2-bromoacetophenone (1.0 equivalent) in a minimal amount of acetone.
Add pyridine (1.1 equivalents) dropwise with stirring at room temperature. A precipitate will form.
Continue stirring for 1-2 hours to ensure complete reaction.
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
Step 2: Synthesis of 2,4,6-Triphenylpyridine
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equivalent), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equivalent), and ammonium acetate (10 equivalents).
Add glacial acetic acid as the solvent.
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.
Cool the mixture and pour it into ice water with stirring to precipitate the product.
Collect the solid by vacuum filtration, wash with water and then cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Visualizing the Pathways
Halogen-Free Ciamician-Dennstedt Rearrangement
Caption: Reaction workflow for the Halogen-Free Ciamician-Dennstedt rearrangement.
Kröhnke Pyridine Synthesis
Caption: Reaction workflow for the Kröhnke pyridine synthesis.
Conclusion and Future Outlook
The halogen-free Ciamician-Dennstedt rearrangement represents a significant advancement in synthetic methodology, providing a novel and powerful tool for accessing 3-substituted pyridines. Its key advantages of being halogen-free and allowing for the introduction of diverse functionalities make it a highly attractive option for modern drug discovery programs.
While the Kröhnke synthesis remains a robust and versatile method for the construction of polysubstituted pyridines, particularly symmetrical 2,4,6-trisubstituted derivatives, the new skeletal editing approach offers a complementary strategy for accessing different substitution patterns with high regiocontrol.
The choice between these methods will ultimately depend on the specific synthetic target. For complex, polysubstituted pyridines, the Kröhnke synthesis and its many variations remain highly relevant. For the targeted synthesis of 3-substituted pyridines, especially with novel functionalities, the halogen-free Ciamician-Dennstedt rearrangement presents a compelling and innovative alternative. As the field of synthetic chemistry continues to evolve, such novel strategies that offer greater efficiency, selectivity, and improved environmental profiles will undoubtedly play a crucial role in the development of the next generation of pyridine-based therapeutics.
References
Denmark, S. E. (2014). De Novo Synthesis of Substituted Pyridines. University of Illinois.
Sasaki, I., Daran, J. C., & Commenges, G. (2015). The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. Beilstein Journal of Organic Chemistry, 11, 1781–1785. [Link]
Sharma, P., Dubey, A., Dwivedi, M. K., & Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783-792. [https://www.researchgate.net/publication/381602120_A_Review_On_Various_Synthetic_Routes_Of_Pyrano32-C]Pyridine_Derivatives]([Link])
Khan, I., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Molecular Structure, 1265, 133445. [Link]
Evaluating the Effect of the Dimethoxymethyl Group on Compound Lipophilicity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter lead compounds that suffer from poor aqueous solubility or excessive plasma protein binding due to high lipophilicity. Modulating the distribution coefficient (Lo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter lead compounds that suffer from poor aqueous solubility or excessive plasma protein binding due to high lipophilicity. Modulating the distribution coefficient (LogD) is central to rational drug design and target prioritization[1]. While halogens and alkyl groups are standard tools for increasing lipophilicity, introducing a dimethoxymethyl group (-CH(OMe)₂) offers a powerful, counter-intuitive strategy for decreasing lipophilicity while maintaining steric bulk.
This guide objectively compares the physicochemical performance of the dimethoxymethyl substituent against common alternatives (such as methyl and trifluoromethyl groups) and provides a self-validating experimental framework for quantifying its impact on your compounds.
Mechanistic Causality: The Lipophilicity Profile
The dimethoxymethyl group is an acyclic acetal. At first glance, replacing a methyl group (-CH₃) with a dimethoxymethyl group adds significant molecular weight and steric volume, which traditionally correlates with increased lipophilicity[2]. However, the physicochemical reality is dictated by hydrogen bonding.
The inclusion of two ether oxygens introduces two strong hydrogen bond acceptors (HBA). In an aqueous physiological environment, these oxygens become surrounded by a tightly bound network of water molecules. This entropic solvation effect drastically increases aqueous solubility and lowers the partition coefficient (LogP)[2]. For example, while the LogP of unsubstituted benzene is approximately 2.13, the LogP of benzaldehyde dimethyl acetal (benzene, dimethoxymethyl) drops to 1.44[3].
Comparative Substituent Performance
To contextualize the performance of the -CH(OMe)₂ group, we must compare its approximate Hansch substituent constant (
π
) against other common moieties[1]. A negative
π
value indicates a hydrophilic contribution relative to hydrogen.
Substituent
Chemical Formula
Approx.
π
Value
H-Bond Acceptors
Impact on Aqueous Solubility
Hydrogen (Reference)
-H
0.00
0
Baseline
Methyl
-CH₃
+0.56
0
Decreases
Trifluoromethyl
-CF₃
+0.88
3 (Weak)
Strongly Decreases
Methoxymethyl
-CH₂OMe
-0.02
1
Moderately Increases
Dimethoxymethyl
-CH(OMe)₂
-0.69
2
Strongly Increases
Data synthesized from Matched Molecular Pair (MMP) analysis and standard partition data[1],[3].
Strategic Takeaway: If your lead compound contains a -CF₃ or -CH₃ group and suffers from poor solubility (LogD > 4), replacing it with a -CH(OMe)₂ group can shift the LogD down by 1.0 to 1.5 log units, pulling the molecule back into optimal ADMET space[4].
The Self-Validating Experimental System
Relying on a single method for lipophilicity determination can lead to false confidence, especially with functional groups like acetals that possess complex solvation dynamics and pH sensitivities[5]. To ensure scientific integrity, we employ an orthogonal, self-validating system: the thermodynamic Shake-Flask method paired with the kinetic RP-HPLC method .
If the
Δ
LogD between these two methods exceeds 0.3 log units, it immediately flags potential issues such as compound aggregation, micro-emulsion formation, or on-column degradation.
Orthogonal workflow for validating the lipophilicity of dimethoxymethyl-substituted compounds.
Step-by-Step Methodologies
Protocol A: Thermodynamic Shake-Flask Method (LogD at pH 7.4)
This is the gold-standard method for determining absolute partitioning.
Solvent Pre-saturation: Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C.
Causality: Pre-saturating the solvents prevents mutual dissolution during the assay, which would cause volume shifts and introduce severe volumetric errors into the final concentration ratio.
Sample Dissolution: Dissolve the dimethoxymethyl-bearing compound directly into the pre-saturated octanol phase at a concentration of 1 mg/mL.
Causality: Acetals are highly stable in organic phases but are prone to hydrolysis in aqueous environments if the pH drops[5]. Starting in the organic phase minimizes premature aqueous exposure before equilibrium is reached.
Equilibration: Combine 5 mL of the spiked octanol with 5 mL of pre-saturated PBS in a borosilicate glass vial. Shake mechanically at 25 °C for 60 minutes.
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes.
Causality: Mechanical shaking creates micro-emulsions. Even trace octanol droplets suspended in the aqueous phase will drastically overestimate the aqueous concentration of lipophilic compounds, skewing the LogD.
Quantification: Extract aliquots from both phases and quantify via LC-MS/MS. Calculate LogD = Log₁₀([Org]/[Aq]).
Protocol B: Kinetic RP-HPLC Method (ElogD)
This high-throughput method serves as our kinetic validation.
Column Selection: Equip the HPLC with a standardized C18 column (e.g., 50 x 4.6 mm, 5 µm).
Causality: The hydrophobic alkyl chains of the stationary phase closely mimic the lipid membrane environment, allowing retention time to correlate directly with lipophilicity[4].
Mobile Phase Preparation: Use an isocratic mixture of Methanol and 10 mM PBS (pH 7.4).
Causality: The silica backbone of standard C18 columns possesses residual silanol groups that act as weak acids. Strictly buffering the mobile phase at pH 7.4 suppresses silanol ionization and protects the acid-labile dimethoxymethyl acetal from on-column hydrolysis[5].
Calibration: Inject a suite of 6 reference compounds with known LogD values (e.g., toluene, hydrocortisone) to generate a calibration curve of Log
k
vs. LogD, where
k=(tR−t0)/t0
.
Measurement: Inject the test compound, determine its retention factor (
k
), and interpolate the ElogD from the calibration curve. Compare this value against Protocol A.
Conclusion & Application in Drug Development
The dimethoxymethyl group is a highly versatile bioisostere. Beyond merely lowering lipophilicity to improve aqueous solubility and reduce off-target toxicity, its chemical nature as an acetal offers unique stimuli-responsive properties. Because acetals undergo accelerated hydrolysis in acidic environments (such as the tumor microenvironment or within lysosomes), the -CH(OMe)₂ group can be strategically utilized as a prodrug moiety that enhances systemic solubility before unmasking an active aldehyde at the target site[5].
By utilizing the self-validating protocols outlined above, development teams can confidently map the physicochemical boundaries of their compounds and accelerate the optimization of their ADMET profiles.
References
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC - NIH.[Link]
Design, Synthesis, and Pharmacological Evaluation of Novel N-Acylhydrazone Derivatives as Potent Histone Deacetylase 6/8 Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI.[Link]
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH.[Link]
Vetiver Acetate Base - Benzene, (dimethoxymethyl) Technical Data. Synarome. [Link]
Benchmarking the stability of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
An Objective Guide to the Chemical Stability of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate and Key Analogs Introduction: The Imperative of Stability in Pharmaceutical Development In the trajectory of drug di...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Guide to the Chemical Stability of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate and Key Analogs
Introduction: The Imperative of Stability in Pharmaceutical Development
In the trajectory of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. An unstable molecule can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, ultimately compromising patient safety and efficacy. Therefore, a comprehensive understanding of a compound's degradation pathways under various environmental stresses is not merely a regulatory requirement but a fundamental scientific necessity.[1] Forced degradation, or stress testing, is an essential process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing to predict its degradation profile.[2] This allows for the development of stability-indicating analytical methods and provides critical insights into the molecule's inherent vulnerabilities.[3]
This guide presents a rigorous, comparative framework for benchmarking the stability of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate , a substituted nicotinic acid derivative with potential applications in medicinal chemistry. The stability of this molecule is systematically evaluated against two structurally relevant analogs to elucidate the contributions of key functional groups—specifically the thioether, acetal, and ester moieties—to its overall degradation profile. The protocols and analyses herein are designed for researchers, scientists, and drug development professionals to provide a practical and scientifically-grounded methodology for stability assessment.
Comparative Compound Selection: Rationale and Structures
To establish a meaningful benchmark, two comparator compounds were selected based on their structural relationship to the primary molecule of interest. This selection allows for a direct assessment of how specific functional group modifications impact chemical stability.
Molecule of Interest (MOI): Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Comparator A: Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate. This analog was chosen to investigate the electronic influence of the substituent on the sulfur atom. The highly electronegative trifluoroethyl group is expected to alter the oxidation potential and nucleophilicity of the thioether, providing insight into its role as a stability liability.[4]
Comparator B: Methyl 5-cyano-2-methyl-6-(piperidin-1-yl)nicotinate. This analog offers a broader comparison by replacing both the 2-position dimethoxymethyl group with a simple methyl group and the 6-position mercapto group with a saturated nitrogen heterocycle.[5] This helps to evaluate the stability contribution of the acetal and thioether groups relative to more robust functionalities.
Methodology: A Framework for Forced Degradation Analysis
The following protocols are designed as a self-validating system for assessing chemical stability. The use of High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is central to this approach, as it allows for the simultaneous quantification of the parent compound and the detection of degradation products, while also enabling peak purity analysis to ensure specificity.[6][7]
Experimental Workflow
The overall process follows a systematic progression from sample preparation under various stress conditions to quantitative analysis and data interpretation.
Caption: Experimental workflow for comparative forced degradation analysis.
Detailed Experimental Protocols
1. Materials and Stock Solutions:
Compounds: Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate (MOI), Comparator A, and Comparator B.
Equipment: Calibrated HPLC system with PDA detector, stability chambers (thermal and photolytic), pH meter, analytical balance.
Stock Solutions: Prepare 1 mg/mL stock solutions of each compound in acetonitrile.
2. Forced Degradation Conditions:
For each compound, perform the following stress tests. Include an unstressed control sample (time zero) dissolved in the appropriate solvent for comparison. The goal is to achieve 5-20% degradation.[1]
Acid Hydrolysis:
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
Incubate at 60°C for 24 hours.
Withdraw aliquots at 0, 4, 8, and 24 hours.
Neutralize with an equivalent amount of 0.1 M NaOH before injection.
Base Hydrolysis:
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
Incubate at 60°C for 24 hours.
Withdraw aliquots at specified intervals.
Neutralize with an equivalent amount of 0.1 M HCl before injection.
Oxidative Degradation:
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
Keep at room temperature for 24 hours, protected from light.
Withdraw aliquots at specified intervals for analysis.
Thermal Degradation:
Place a thin layer of the solid compound in a vial.
Expose to 80°C in a calibrated oven for 48 hours.
At specified time points, dissolve a weighed amount of the solid in acetonitrile for analysis.
Photolytic Degradation:
Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analyze the samples after exposure.
3. HPLC-PDA Analytical Method:
A stability-indicating method must be able to separate the active ingredient from its degradation products.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: PDA at 254 nm (or λmax of the parent compound). Scan from 200-400 nm to detect impurities with different chromophores.
Injection Volume: 10 µL
Results and Discussion
The stability of each compound was assessed by calculating the percentage of the parent compound remaining after exposure to the stress conditions. The results are summarized below.
Stress Condition
% Degradation of MOI
% Degradation of Comparator A
% Degradation of Comparator B
Acid (0.1M HCl, 60°C, 24h)
~25%
~22%
< 5%
Base (0.1M NaOH, 60°C, 24h)
~15%
~12%
~18%
Oxidation (3% H₂O₂, RT, 24h)
> 90%
~15%
< 2%
Thermal (80°C, 48h)
< 5%
< 5%
< 2%
Photolytic (ICH Q1B)
~10%
~8%
< 5%
Analysis of Degradation Pathways
The observed degradation patterns provide significant insights into the chemical liabilities of each functional group.
A Comparative Guide to the Cross-Validation of Analytical Methods for Cyanopyridine Quantification
Introduction Cyanopyridines are a class of aromatic heterocyclic compounds fundamental to the synthesis of numerous pharmaceutical and agrochemical agents.[1][2] The isomeric purity and accurate quantification of these i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Cyanopyridines are a class of aromatic heterocyclic compounds fundamental to the synthesis of numerous pharmaceutical and agrochemical agents.[1][2] The isomeric purity and accurate quantification of these intermediates—primarily 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—are critical quality attributes that directly impact the safety and efficacy of the final active ingredient.[3] Consequently, the development and validation of robust analytical methods for their measurement are cornerstones of quality control in drug development and manufacturing.
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[4] This guide will delve into the principles and practical application of validating three common analytical techniques for cyanopyridine quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Furthermore, in a globalized development environment, it is common for analytical testing to be transferred between laboratories or for methods to be updated over a product's lifecycle. In these scenarios, cross-validation becomes essential. Cross-validation is the process of demonstrating that two or more distinct analytical methods can be used for the same intended purpose, ensuring the consistency and comparability of data.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating and cross-validating these analytical methods, grounded in the principles of scientific integrity and the authoritative guidelines set forth by the International Council for Harmonisation (ICH).[7]
Chapter 1: The Foundation: Principles of Analytical Method Validation
Before comparing methods, it is crucial to understand the performance characteristics that define a validated quantitative analytical procedure. The ICH Q2(R2) guideline provides a harmonized framework for these validation elements, which serve as the objective criteria for our comparison.[8][9] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4]
Key Validation Parameters for Quantitative Analysis:
Specificity (or Selectivity): The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or other isomers. This is paramount for cyanopyridines, where isomeric purity is often a key concern.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision.
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility: Precision between different laboratories (inter-laboratory studies).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.[10]
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision under the stated experimental conditions.[10]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Chapter 2: Overview of Key Analytical Techniques
The choice of an analytical method is driven by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For cyanopyridines, several techniques are applicable, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely adopted chromatographic technique for separating and quantifying non-volatile or thermally labile compounds.[10] For cyanopyridines, reversed-phase HPLC is the most common approach.
Principle of Causality: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar analytes elute earlier, while less polar ones are retained longer. The cyano- and pyridine functional groups provide sufficient polarity and a UV chromophore for sensitive detection.
Typical Setup:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[11]
Detection: UV detector set at a wavelength where cyanopyridines show strong absorbance (e.g., 254 nm).[10]
Strengths: Excellent for purity determination and stability-indicating assays. Highly reproducible and can be fully automated.
Limitations: Higher operational cost compared to spectrophotometry; requires careful mobile phase preparation and disposal.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12] It is particularly well-suited for analyzing volatile impurities or residual solvents in cyanopyridine samples.[10]
Principle of Causality: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the analyte's boiling point and its interactions with the stationary phase coating the column. Compounds with lower boiling points and weaker interactions elute faster.
Typical Setup:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm).[10]
Carrier Gas: Inert gas such as Helium or Nitrogen.
Detection: Flame Ionization Detector (FID) is common for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity for nitrogen-containing compounds like cyanopyridines.[12][13]
Strengths: Provides extremely high resolution and sensitivity, especially for volatile analytes.
Limitations: The analyte must be thermally stable and sufficiently volatile. Derivatization may be required for non-volatile compounds, adding complexity.
UV-Vis Spectrophotometry
This technique is based on the absorption of ultraviolet or visible light by the analyte in a solution. It is a simple and rapid method, often used for quantitative analysis where high specificity is not required.
Principle of Causality: The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). For enhanced specificity, a colorimetric reaction can be employed. For instance, the pyridine ring can react to form a colored product, a principle used in the determination of cyanide via the pyridine-barbituric acid reaction, which forms a pinkish-purple complex.[14][15]
Typical Setup:
Instrument: A dual-beam UV-Vis spectrophotometer.
Reagents: A suitable solvent (e.g., ethanol, water) or color-forming reagents like chloramine-T and pyridine-barbituric acid.[15][16]
Strengths: Low cost, simple instrumentation, and high throughput.
Limitations: Significantly lower specificity compared to chromatographic methods. Highly susceptible to interference from other UV-absorbing or color-producing substances in the sample matrix.
Chapter 3: A Practical Guide to Method Validation
To illustrate the process, this section provides an exemplary protocol for the validation of an HPLC method for the quantification of 4-cyanopyridine. The principles described are directly transferable to GC and spectrophotometric methods.
Experimental Protocol: HPLC Method Validation
1. System Suitability:
Causality: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure: Inject the standard solution (e.g., 100 µg/mL of 4-cyanopyridine) five times.
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.
2. Specificity:
Causality: To ensure the method can differentiate the analyte from potential interferences (e.g., 2- and 3-cyanopyridine isomers, related impurities, or placebo components).
Procedure: Inject solutions of a blank (diluent), a placebo, each potential impurity, and the analyte. Analyze a spiked sample containing the analyte and all potential impurities.
Acceptance Criteria: The analyte peak should be free of interference at its retention time in the blank and placebo chromatograms. The method must demonstrate baseline resolution (Rs > 1.5) between the analyte and all other components.
3. Linearity and Range:
Causality: To establish the concentration range over which the detector response is proportional to the analyte concentration.
Procedure: Prepare a series of at least five standard solutions covering the expected range (e.g., 80% to 120% of the target concentration). Inject each solution and plot a calibration curve of peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
4. Accuracy:
Causality: To determine how close the measured value is to the true value.
Procedure: Analyze a sample of known concentration (e.g., a certified reference material) or perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
Causality: To assess the degree of agreement among individual test results.
Procedure:
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. LOQ and LOD:
Causality: To define the lower limits of reliable measurement.
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ must be verified to have acceptable accuracy and precision.
Caption: Workflow for single-method analytical validation.
Chapter 4: Cross-Validation: A Guide to Bridging Methods
Cross-validation is required to demonstrate the equivalency of results when multiple analytical methods or laboratories are used to generate data for the same project.[5] The modern framework for this is detailed in the ICH M10 guideline, which focuses on assessing bias rather than applying rigid pass/fail criteria.[17]
Causality for Cross-Validation: This process is critical to ensure that data generated over the lifecycle of a drug product remains consistent, even if the original analytical method is replaced or testing is moved to a new facility. It provides documented evidence that the data from Method B is comparable to the data from the original, validated Method A.
Experimental Protocol: Cross-Validation of HPLC and GC Methods
This protocol assumes a fully validated HPLC method (Method A) exists, and a new GC method (Method B) has been developed and validated for quantifying 3-cyanopyridine.
1. Sample Selection:
Prepare a set of quality control (QC) samples by spiking a representative matrix (e.g., placebo or a typical process stream) with 3-cyanopyridine.
Prepare at least three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Prepare at least six replicates at each concentration level.
2. Analysis:
Analyze the full set of QC replicates using the validated HPLC method (Method A).
Analyze the identical set of QC replicates using the newly validated GC method (Method B).
To minimize time-based bias, analyses should be performed concurrently or in close succession.
3. Data Evaluation:
For each QC level, calculate the mean concentration and standard deviation obtained from both Method A and Method B.
Calculate the percentage difference (or bias) between the mean results of the two methods for each level using the following formula:
The results should be presented in a clear tabular format. While ICH M10 intentionally omits universal acceptance criteria, a common industry practice is to consider a difference of ≤ 15-20% as indicative of comparable results, though this must be justified based on the specific application.
Caption: Logical workflow for a cross-validation study.
Chapter 5: Comparative Performance and Method Selection
The optimal analytical method depends entirely on the specific requirements of the test, also known as the Analytical Target Profile (ATP).[7] A method for final product release will have different requirements than one for early-stage process monitoring.
Table 1: Quantitative Comparison of Typical Method Performance
High precision, accuracy, and ability to separate non-volatile impurities make it the gold standard for release testing.[10]
Isomer Quantification
HPLC, GC
Both methods offer high resolving power necessary to separate and quantify structural isomers.
Residual Solvent Analysis
GC
GC is specifically designed to separate and quantify volatile organic compounds with high sensitivity.[10]
High-Throughput Screening
UV-Vis Spectrophotometry
Extremely rapid analysis time and simplicity make it suitable for screening large numbers of samples where high specificity is not the primary concern.
Process Monitoring
HPLC, UV-Vis
HPLC provides accurate in-process control data. UV-Vis can be used for simple, rapid checks if the process stream is clean.
Stability Studies
HPLC
A stability-indicating method must be able to separate the active ingredient from its degradation products; HPLC excels at this.[19]
Conclusion
The accurate quantification of cyanopyridines is a critical task in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography and Gas Chromatography stand out as the premier techniques, offering the high degree of specificity, accuracy, and precision required for regulatory submissions and robust quality control. UV-Vis Spectrophotometry, while less specific, offers a valuable tool for rapid, high-throughput screening applications where matrix effects are minimal.
The choice of method is not static; it must be tailored to the analytical challenge at hand. More importantly, as methods evolve and are transferred between sites, a rigorous cross-validation study is not merely a regulatory requirement but a scientific necessity. It provides the essential, documented evidence that ensures data integrity, consistency, and comparability throughout the entire lifecycle of a product, safeguarding the foundation upon which product quality and patient safety are built.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
GMP Compliance. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. GMP Compliance. [Link]
Sanz, J., & Martinez-Castro, I. (1989). Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. Journal of Chromatography A, 466, 307-17. [Link]
Pimpil, P., & Poh-sontikul, H. (2011). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. [Link]
Fjording, M. S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(19), 1239-1245. [Link]
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]
Sharma, R., et al. (2024). Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. Journal of Forensic Medicine and Toxicology, 41(1). [Link]
Patsnap. (2022). Purification method of 4-cyanopyridine. Eureka. [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link]
CARI Journals. (2024). Spectrophotometric Determination of Cyanide in Passaic River Paterson New Jersey by Distillation and Colorimetric Method with Pyridine. CARI Journals. [Link]
Sanford, M. S., et al. (2019). Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries. ChemSusChem, 12(17). [Link]
HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
Jaffé, H. H., & Del Bene, J. (1968). Use of the CNDO Method in Spectroscopy. III. Monosubstituted Benzenes and Pyridines. The Journal of Chemical Physics, 48(9), 4050-4055. [Link]
El-Damasy, A. K., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3326. [Link]
Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. ATSDR. [Link]
Drozd, J. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
Lokhande, M. V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
McAuley, T. R., & Reive, D. S. (1983). Rapid quantitation of cyanide in blood by gas chromatography. Journal of Analytical Toxicology, 7(5), 213-5. [Link]
U.S. Patent 4,876,348. (1989). Process for making 3-cyanopyridine.
Al-Salahi, R., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19789-19803. [Link]
Chinese Patent CN102336706A. (2012). Method for producing 3-cyanopyridine.
Al-Salahi, R., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22). [Link]
Khan, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
Yakovleva, E. N., et al. (2008). A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid. Journal of Analytical Chemistry, 63(9), 863-866. [Link]
Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 339-353. [Link]
A Guide to Personal Protective Equipment for Handling Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Hazard Analysis: A Functional Group Approach Understanding the "why" behind PPE selection is critical. The required protection is directly correlated to the potential hazards posed by the molecule's constituent parts.
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Analysis: A Functional Group Approach
Understanding the "why" behind PPE selection is critical. The required protection is directly correlated to the potential hazards posed by the molecule's constituent parts.
Cyano Group (-CN): This is the most significant hazard. Organic cyanides, or nitriles, can be highly toxic. Their primary risk is the potential to metabolize into or release cyanide ions (CN⁻), which are potent inhibitors of cellular respiration. Exposure can be fatal through ingestion, inhalation, or skin contact.[1][2] Furthermore, reaction with acids or moisture can liberate highly toxic hydrogen cyanide (HCN) gas.[3]
Mercaptan Group (-SH): Mercaptans are known for their extremely unpleasant odors, often detectable at very low concentrations.[4] Beyond the odor, they can be irritating to the skin, eyes, and respiratory system.[5] Higher concentrations or prolonged exposure can lead to more severe health effects, including headache, nausea, and respiratory distress.[4][6]
Nicotinic Acid Derivative Core: While the core structure is generally less hazardous than the primary functional groups, it is still a bioactive scaffold. All new chemical entities should be handled as potentially bioactive and toxicologically uncharacterized.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table summarizes the minimum required PPE for various laboratory operations.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport (Closed Container)
Safety Glasses
Single pair Nitrile Gloves
Lab Coat
Not required
Weighing Solid Compound
Safety Goggles & Face Shield
Double Nitrile Gloves
Chemical Resistant Lab Coat
Recommended (N95 or higher)
Preparing Solutions (in Fume Hood)
Safety Goggles & Face Shield
Double Nitrile Gloves
Chemical Resistant Lab Coat
Not typically required if work is performed correctly within a certified chemical fume hood.
Running Reactions & Workup
Safety Goggles & Face Shield
Double Nitrile Gloves
Chemical Resistant Lab Coat & Apron
Not typically required if work is performed correctly within a certified chemical fume hood.
Spill Cleanup
Safety Goggles & Face Shield
Heavy-duty Nitrile or Butyl Rubber Gloves
Chemical Resistant Lab Coat & Apron
Mandatory (See Section 4)
Eye and Face Protection
Rationale: Protects against splashes of solutions, contact with airborne powder, and absorption through the mucous membranes of the eyes. The cyano group makes ocular exposure particularly dangerous.
Minimum Standard: ANSI Z87.1-rated safety glasses for minimal-risk tasks.[1]
Required for Handling: Chemical splash goggles are required when handling the compound. For tasks with a higher splash potential, such as preparing solutions or cleaning glassware, a full-face shield must be worn in addition to goggles.[7][8]
Hand Protection
Rationale: Prevents dermal absorption, a primary route of exposure for cyanide compounds.[1][6] Double gloving provides a critical layer of security; if the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced.
Required: Always wear two pairs of nitrile gloves.[1][7][8] For prolonged work or in situations with a high risk of splash, consider using a thicker, heavy-duty nitrile or butyl rubber glove as the outer layer.[3] Before use, always inspect gloves for any signs of degradation or puncture.
Body Protection
Rationale: Protects the skin from contamination. Standard cotton lab coats are insufficient.
Required: A chemical-resistant lab coat is mandatory. For procedures involving larger quantities (>1g) or significant splash risks, a chemical-resistant apron should be worn over the lab coat.[1] Clothing worn in the lab should always consist of long pants and closed-toe shoes.[1]
Respiratory Protection
Rationale: Prevents inhalation of aerosolized powder or vapors. While primary respiratory protection is achieved through engineering controls (i.e., a fume hood), respiratory PPE is a necessary secondary defense.
Required: All work with this compound, especially handling the solid form, must be performed in a certified chemical fume hood to minimize inhalation risk.[1][8] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[5][9]
Operational and Disposal Plans
Step-by-Step PPE Protocol
Preparation: Before entering the designated work area, ensure you have all necessary PPE available and that it is in good condition.
Donning (Putting On):
Put on your lab coat and apron (if required).
Put on the inner pair of nitrile gloves.
Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Put on your chemical splash goggles.
Finally, put on your face shield.
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
Remove the outer, most contaminated pair of gloves first. Peel them off without touching the outside surface with your bare skin.
Remove the face shield and goggles.
Remove the lab coat and apron, turning it inside out as you remove it.
Remove the inner pair of gloves.
Wash your hands thoroughly with soap and water.[8]
Decontamination and Disposal
Glassware and Surfaces: All contaminated surfaces and glassware should be decontaminated within a chemical fume hood.[8] First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution to neutralize the cyanide component.[7][8]
Solid Waste: All disposable PPE (gloves, coats, etc.) and contaminated materials (weigh paper, pipette tips) must be placed in a dedicated, sealed hazardous waste container labeled for cyanide-containing waste.
Liquid Waste: All liquid waste containing the compound must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams. Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal procedures.[3]
Emergency Procedures
Skin Exposure: Immediately move to a safety shower and rinse the affected area for at least 15 minutes, while removing all contaminated clothing.[6][7][8] Seek immediate medical attention.
Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately. If they are not breathing, provide artificial respiration (avoid mouth-to-mouth).[4][5] Call for emergency medical services.
Small Spill (<1g or <100mL of dilute solution): If you are trained and have the proper PPE and spill kit, you can clean it up. Use an absorbent material to contain the spill. Decontaminate the area as described in section 3.2. All cleanup materials must be disposed of as hazardous waste.[3]
Large Spill: Evacuate the area immediately. Alert others and call your institution's EHS or emergency response number.[7]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
References
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
Understanding Mercaptans and Safety Measures. Scribd. [Link]
METHYL 5-CYANO-2-(DIMETHOXYMETHYL)-6-(2,2,2-TRIFLUOROETHYLTHIO)NICOTINATE — Chemical Substance Information. NextSDS. [Link]
Material Safety Data Sheet - n-Octadecyl mercaptan, 96%. Cole-Parmer. [Link]
Mercaptan Procedures and Product Information. Apollo Petroleum. [Link]